molecular formula C41H73N6O12P B1142008 TNPAL-SPHINGOMYELIN CAS No. 117985-56-5

TNPAL-SPHINGOMYELIN

Katalognummer: B1142008
CAS-Nummer: 117985-56-5
Molekulargewicht: 873.03
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TNPAL-SPHINGOMYELIN is a useful research compound. Its molecular formula is C41H73N6O12P and its molecular weight is 873.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

117985-56-5

Molekularformel

C41H73N6O12P

Molekulargewicht

873.03

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide: Comparative Membrane Dynamics of TNPAL-Sphingomyelin and Native Sphingomyelin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin is a ubiquitous and critical component of mammalian cell membranes, playing a central role in membrane structure, signal transduction, and the formation of lipid rafts. To dissect its intricate functions, researchers often turn to molecular probes. Among these is N-(2,4,6-trinitrophenyl)aminolauroyl-sphingosylphosphorylcholine (TNPAL-sphingomyelin), a chromogenic analog primarily utilized in sphingomyelinase assays. This technical guide provides an in-depth analysis of the known properties of this compound and contrasts them with the well-established membrane dynamics of native sphingomyelin. A significant focus is placed on the biophysical implications of the bulky TNPAL headgroup, offering field-proven insights into its potential deviations from native behavior and guiding researchers on its appropriate application and the interpretation of experimental data.

Introduction: The Enigmatic Role of Sphingomyelin in Cellular Membranes

Native sphingomyelin, a type of sphingolipid, is an essential constituent of animal cell membranes, particularly enriched in the plasma membrane's outer leaflet.[1][2] Its structure, comprising a ceramide core and a phosphocholine headgroup, allows it to perform a multitude of functions.[1] Sphingomyelin is not merely a structural scaffold; it is a key player in the formation of ordered membrane domains known as lipid rafts, which serve as platforms for signal transduction.[3][4] The interaction between the largely saturated acyl chains of sphingomyelin and cholesterol is a primary driving force behind the formation of these liquid-ordered (Lo) phases within the more fluid liquid-disordered (Ld) environment of the broader membrane.[5][6][7] Furthermore, the enzymatic hydrolysis of sphingomyelin by sphingomyelinases yields ceramide, a potent second messenger involved in apoptosis, cellular stress responses, and inflammation.[3][8][9]

To investigate these multifaceted roles, particularly the activity of sphingomyelinases, researchers have synthesized various sphingomyelin analogs. This compound is one such analog where a trinitrophenylaminolauroyl group is attached to the sphingosine backbone. While its primary application has been as a colorimetric substrate for measuring sphingomyelinase activity, its presence within a membrane environment raises critical questions about its own membrane dynamics and how they compare to those of its native counterpart. This guide will dissect these differences, providing a framework for understanding the utility and limitations of this compound in membrane research.

The Structural and Dynamic Landscape of Native Sphingomyelin

The biophysical properties of native sphingomyelin are foundational to its biological functions. Its largely saturated acyl chains allow for tight packing with cholesterol, leading to the formation of highly ordered membrane domains.[5] This interaction is not solely based on hydrophobic forces; hydrogen bonding between the amide and hydroxyl groups of sphingomyelin and the hydroxyl group of cholesterol plays a significant role in the stability of these domains.[10]

The dynamics of native sphingomyelin within a membrane are characterized by:

  • Lipid Raft Partitioning: Native sphingomyelin preferentially partitions into liquid-ordered (Lo) phases, or lipid rafts, in the presence of cholesterol.[4][11] This segregation is crucial for concentrating signaling proteins and modulating their activity.

  • Lateral Diffusion: Within the membrane, the lateral diffusion of native sphingomyelin is slower in the ordered, cholesterol-rich domains compared to the surrounding disordered membrane. This reduced mobility is a hallmark of lipid raft association.[12][13]

  • Rotational Dynamics: The rotational motion of native sphingomyelin is also constrained within the tightly packed environment of lipid rafts.[14]

  • Inter-leaflet Movement (Flip-Flop): The spontaneous translocation of sphingomyelin between the two leaflets of the plasma membrane is an extremely slow process, contributing to the maintenance of membrane asymmetry.

These dynamic properties are intrinsically linked to the molecular geometry and intermolecular interactions of native sphingomyelin. Any modification to its structure, particularly the introduction of a bulky headgroup, has the potential to significantly alter these behaviors.

This compound: A Tool for Enzyme Kinetics with Membrane Implications

This compound was developed as a chromogenic substrate for sphingomyelinase. The trinitrophenyl (TNP) group allows for the spectrophotometric detection of the products of enzymatic hydrolysis. This has made it a valuable tool in high-throughput screening for sphingomyelinase inhibitors and in diagnosing diseases related to sphingomyelin metabolism.

However, when incorporated into a lipid bilayer for such assays, the bulky and charged TNPAL group introduces a significant perturbation. While direct, comprehensive studies on the membrane dynamics of this compound are scarce, we can infer its likely behavior based on studies of other headgroup-labeled lipid analogs and fundamental biophysical principles.

Predicted Alterations in Membrane Behavior

The addition of the TNPAL moiety is expected to induce the following deviations from native sphingomyelin dynamics:

  • Impeded Packing and Domain Partitioning: The large, planar TNPAL group is likely to sterically hinder the tight packing of this compound with neighboring lipids, including cholesterol. This would reduce its ability to be incorporated into the highly ordered environment of lipid rafts. Instead, it may preferentially reside in the more disordered regions of the membrane or at the boundaries of ordered domains. Studies on other fluorescently labeled lipids have shown that bulky headgroup modifications can disrupt ordered phase formation.[15]

  • Altered Intermolecular Interactions: The hydrogen bonding network that is critical for the association of native sphingomyelin with cholesterol and other sphingomyelins may be disrupted by the TNPAL group. This would further decrease its affinity for lipid rafts.

  • Increased Membrane Fluidity Locally: The disruption of tight packing by the TNPAL group could lead to a localized increase in membrane fluidity in its immediate vicinity.

  • Potential for Aggregation: Depending on the concentration, the aromatic TNPAL groups could potentially interact with each other, leading to aggregation of the probe within the membrane. This would result in dynamics that are not representative of individual lipid molecules.

The following diagram illustrates the hypothetical partitioning of native sphingomyelin versus this compound in a phase-separated membrane.

G cluster_0 Liquid-Disordered (Ld) Phase cluster_1 Liquid-Ordered (Lo) Phase (Lipid Raft) TNPAL_SM This compound Cholesterol Cholesterol TNPAL_SM->Cholesterol Weak/Disrupted Interaction Native_SM Native Sphingomyelin Native_SM->Cholesterol Strong Interaction

Caption: Hypothetical partitioning of native vs. This compound.

Experimental Protocols for Investigating Membrane Dynamics

To empirically test the predicted differences between this compound and native sphingomyelin, a suite of biophysical techniques can be employed. Below are detailed protocols for key experiments.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a valuable model system for studying lipid phase separation and the partitioning of fluorescent probes.

Protocol:

  • Lipid Mixture Preparation: Prepare a lipid mixture in chloroform containing a matrix lipid (e.g., DOPC), cholesterol, and either native sphingomyelin or this compound at a desired molar ratio (e.g., 40:40:20 DOPC:SM:Cholesterol). For visualization of native sphingomyelin domains, a small amount of a fluorescent lipid analog known to partition into ordered domains (e.g., a Bodipy-labeled sphingomyelin with a small fluorophore) can be included.

  • Electroformation: Deposit the lipid mixture onto platinum or ITO-coated glass electrodes.

  • After evaporation of the solvent under vacuum, rehydrate the lipid film with a sucrose solution.

  • Apply an AC electric field to the electrodes for several hours to induce the formation of GUVs.

  • Harvest the GUVs and dilute them into a glucose solution of the same osmolarity for observation by microscopy.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the lateral diffusion of fluorescent molecules in a membrane.[12][13]

Protocol:

  • Sample Preparation: Prepare GUVs or supported lipid bilayers (SLBs) containing a low concentration (e.g., 0.1 mol%) of this compound or a suitable fluorescent analog of native sphingomyelin.

  • Microscopy: Use a confocal laser scanning microscope equipped with a high-numerical-aperture objective.

  • Pre-bleach Imaging: Acquire a few images of the region of interest to determine the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser beam to photobleach a defined region of the membrane.

  • Post-bleach Imaging: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached molecules diffuse into the area.

  • Data Analysis: Quantify the fluorescence intensity in the bleached region over time. Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

FRAP_Workflow A Pre-Bleach Imaging B Photobleaching A->B C Post-Bleach Imaging (Time-lapse) B->C D Data Analysis (Fluorescence Recovery Curve) C->D E Determine Diffusion Coefficient (D) and Mobile Fraction (Mf) D->E

Caption: Workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.

Förster Resonance Energy Transfer (FRET)

FRET can be used to probe the proximity of two molecules on the nanometer scale, making it ideal for studying the interaction between sphingomyelin analogs and cholesterol.[16][17]

Protocol:

  • Probe Selection: Choose a suitable FRET donor-acceptor pair. For example, a fluorescently labeled cholesterol analog could serve as an acceptor for the intrinsic (though weak) fluorescence of the TNPAL group, or a separate donor fluorophore could be attached to sphingomyelin.

  • Sample Preparation: Prepare liposomes or GUVs containing the donor-labeled sphingomyelin analog and varying concentrations of the acceptor-labeled cholesterol analog.

  • Spectroscopy: Measure the fluorescence emission spectrum of the donor in the presence and absence of the acceptor.

  • Data Analysis: Calculate the FRET efficiency based on the quenching of the donor fluorescence. The FRET efficiency can be related to the distance between the donor and acceptor, providing insights into their association.

Quantitative Data Summary and Interpretation

The following table summarizes the expected qualitative and quantitative differences between native sphingomyelin and this compound based on biophysical principles. The values for this compound are predictive and require experimental validation.

PropertyNative SphingomyelinPredicted this compoundExperimental Technique
Partitioning in Lo/Ld Phases Prefers Lo phasePrefers Ld phase or domain boundariesFluorescence Microscopy of GUVs
Lateral Diffusion Coefficient (D) in Lo Phase ~0.1 - 1 µm²/sHigher than native SM in Lo-like regionsFRAP
Lateral Diffusion Coefficient (D) in Ld Phase ~1 - 10 µm²/sSimilar to native SM in Ld phaseFRAP
Interaction with Cholesterol Strong, leads to condensationWeak, disrupted by TNPAL groupFRET, Langmuir Trough
Effect on Membrane Order Increases orderDecreases local orderFluorescence Anisotropy, Laurdan GP

Conclusion and Future Directions

This compound is an established and valuable tool for the colorimetric assay of sphingomyelinase activity. However, its utility as a direct mimic of native sphingomyelin in studies of membrane dynamics is likely limited due to the significant steric and electronic perturbations introduced by the bulky TNPAL headgroup. Researchers employing this probe in membrane-containing systems must be cognizant of its potential to alter local membrane properties and to partition differently from its native counterpart.

Future research should focus on the direct biophysical characterization of this compound in model membranes. The experimental protocols outlined in this guide provide a roadmap for such investigations. Furthermore, molecular dynamics simulations could offer invaluable atomistic-level insights into the behavior of this compound within a lipid bilayer and its interactions with neighboring lipids. A comprehensive understanding of the membrane dynamics of this compound will not only allow for a more nuanced interpretation of data from sphingomyelinase assays but also inform the design of future lipid probes with improved fidelity to their native counterparts.

References

  • Barenholz, Y., & Thompson, T. E. (1999). Sphingomyelin: biophysical aspects. Chemistry and physics of lipids, 102(1-2), 29–34.
  • Cohen, R., et al. (1984). Preparation of fluorescent derivatives of sphingolipids. Chemistry and physics of lipids, 35(4), 375-385.
  • Cremesti, A. E., et al. (2002). Ceramide-mediated reorganization of the plasma membrane into a stress-responsive signaling platform. The Journal of biological chemistry, 277(47), 45312–45319.
  • Gatt, S. (1978). A spectrophotometric method for determination of sphingomyelinase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 530(3), 503-507.
  • Gidwani, A., Holowka, D., & Baird, B. (2003). Determination of plasma membrane fluidity with a fluorescent analogue of sphingomyelin by FRAP measurement using a standard confocal microscope. Brain research. Brain research protocols, 11(1), 46–51. [Link]

  • Hof, M., Hutterer, R., & Fidler, V. (2009). Fluorescence spectroscopy in biology. Springer Science & Business Media.
  • Kinoshita, M., et al. (2017). Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs. The Journal of cell biology, 216(4), 1183–1204.
  • London, E. (2000). Fluorescence quenching assay of sphingolipid/phospholipid phase separation in model membranes. Methods in enzymology, 312, 272–290.
  • Lopez-Montero, I., et al. (2010). The role of sphingomyelin in the structural and dynamic properties of lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(8), 1349–1359.
  • Nyholm, T. K., & Slotte, J. P. (2003). Properties of palmitoyl phosphatidylcholine, sphingomyelin, and dihydrosphingomyelin bilayer membranes as reported by different fluorescent reporter molecules. Biophysical journal, 84(2 Pt 1), 994–1005. [Link]

  • Pasenkiewicz-Gierula, M., et al. (2004). Structure and dynamics of sphingomyelin bilayer: insight gained through systematic comparison to phosphatidylcholine. Biophysical journal, 87(5), 3264–3277. [Link]

  • Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins. FEBS letters, 531(1), 33–37.
  • Sankaram, M. B., & Thompson, T. E. (1990). Interaction of cholesterol with sphingomyelin in bilayer membranes. Biochemistry, 29(45), 10670–10675.
  • Schneider-Schaulies, S., & Schneider-Schaulies, J. (2019). Sphingomyelin Breakdown in T Cells: Role of Membrane Compartmentalization in T Cell Signaling and Interference by a Pathogen. Frontiers in cell and developmental biology, 7, 152. [Link]

  • Simons, K., & Ikonen, E. (1997). Functional rafts in cell membranes.
  • van Duyl, B. A., et al. (2004). Insight into the putative specific interactions between cholesterol, sphingomyelin, and palmitoyl-oleoyl phosphatidylcholine. Biophysical journal, 86(5), 2954–2964.
  • Veiga, M. P., et al. (2001). The role of the sphingomyelin headgroup in the modulation of the membrane properties. Biophysical journal, 80(1), 359–371.
  • Vist, M. R., & Davis, J. H. (1990). Phase equilibria of cholesterol/dipalmitoylphosphatidylcholine-d62 mixtures: a deuterium nuclear magnetic resonance and differential scanning calorimetry study. Biochemistry, 29(2), 451–464.
  • Yeagle, P. L. (1985). Cholesterol and the cell membrane. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 822(3-4), 267-287.
  • Zidovetzki, R., & Lev, M. (2007). The role of lipids in the pathogenesis of neurodegenerative diseases. Progress in lipid research, 46(5), 239–253.

Sources

Technical Guide: TNPAL-Sphingomyelin Fluorescence Spectra & Excitation-Emission

[1][2]

Executive Summary

This compound (N-ω-trinitrophenylaminolauroyl sphingomyelin) is a synthetic sphingolipid analog derivatized with a trinitrophenyl (TNP) fluorophore on the fatty acyl chain.[1] While historically utilized in colorimetric assays due to the intense yellow absorption of the TNP group, its utility as a solvatochromic fluorescent probe offers superior sensitivity for studying lipid enzymology and membrane biophysics.

This guide provides the precise spectral characteristics, mechanistic workflows, and validated protocols necessary for integrating TNPAL-SM into high-throughput drug screening and fundamental lipid research.

Part 1: Molecular Architecture & Photophysics[1][2]

Chemical Identity[1][3]
  • IUPAC Name: N-ω-trinitrophenylaminolauroyl sphingomyelin[1]

  • CAS Number: 117985-56-5[1]

  • Core Structure: A sphingosine backbone linked to a phosphocholine headgroup and an N-acyl chain.[1] The "aminolauroyl" designation indicates a 12-carbon fatty acid linker terminating in a 2,4,6-trinitrophenyl (TNP) moiety.[1]

Fluorescence Spectra & Solvatochromism

The TNP fluorophore exhibits environmental sensitivity , meaning its quantum yield and emission maximum shift based on the polarity of the surrounding solvent or lipid bilayer.

ParameterValue / RangeContextual Notes
Excitation Max (

)
408 – 410 nm Consistent across aqueous and hydrophobic phases.[1]
Emission Max (

)
540 – 555 nm Broad emission peak; shifts Blue in hydrophobic environments.[1]
Stokes Shift ~135 nmLarge Stokes shift minimizes self-quenching artifacts.[1]
Quantum Yield (

)
VariableLow in water (quenched); High in hydrophobic pockets/membranes.[1]
Appearance YellowIntense visible absorption (Abs

~330-350 nm & ~410 nm).[1]

Expert Insight: The fluorescence of TNPAL-SM is often "masked" in aqueous buffers due to water-induced quenching.[1] Upon enzymatic cleavage (removing the polar headgroup) or insertion into a lipid bilayer, the TNP group enters a hydrophobic environment, resulting in a hyperchromic fluorescence increase . This "turn-on" mechanism is the basis for sensitive kinetic assays.

Part 2: Mechanistic Applications[1][2]

Sphingomyelinase (SMase) Activity Assays

The primary application of TNPAL-SM is the detection of Neutral and Acid Sphingomyelinase activity. The enzyme hydrolyzes the phosphodiester bond, releasing Phosphocholine and TNPAL-Ceramide .

  • Mechanism: TNPAL-SM (Amphiphilic)

    
     TNPAL-Ceramide (Hydrophobic) + Phosphocholine.[1]
    
  • Detection Logic: TNPAL-Ceramide is significantly more hydrophobic than the substrate. It can be selectively extracted into organic solvents (heptane) or separated via Thin Layer Chromatography (TLC), where it emits a distinct fluorescent signal distinct from the substrate background.

Membrane Dynamics & FRET

TNP is an effective FRET acceptor (quencher) for blue-emitting fluorophores like Tryptophan or NBD.[1]

  • Membrane Asymmetry: TNPAL-SM can be used to determine the transbilayer distribution of sphingomyelin.

  • Quenching Studies: Because TNP has a broad absorption overlapping with the emission of many protein residues, it is used to map the binding site of sphingolipid-interacting proteins.

Part 3: Experimental Protocols

Protocol A: High-Sensitivity SMase Fluorescence Assay

Target: Quantification of Neutral SMase activity in cell lysates.[1]

Reagents
  • Substrate Stock: 1 mM TNPAL-SM in Ethanol (Store at -20°C, dark).

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.

  • Stop/Extraction Solution: Isopropanol : Heptane : 5M H₂SO₄ (40:10:1 v/v).

Workflow
  • Preparation: Dilute TNPAL-SM stock to 50 µM in Reaction Buffer containing 0.1% Triton X-100 (mixed micelle formation).

  • Incubation: Add 10 µL of enzyme/lysate to 90 µL of substrate mix. Incubate at 37°C for 30–60 mins.

  • Termination: Add 400 µL of Stop/Extraction Solution . Vortex vigorously for 15 seconds.

  • Phase Separation: Add 200 µL Heptane and 200 µL H₂O. Vortex and centrifuge at 3,000 x g for 5 mins.

  • Detection:

    • Transfer 150 µL of the upper organic phase (containing TNPAL-Ceramide) to a quartz microplate.

    • Read Fluorescence:

      
       410 nm / 
      
      
      545 nm.[1]

Validation Check: Include a "No Enzyme" control. The upper phase should remain non-fluorescent (or low background) as uncleaved TNPAL-SM remains in the lower aqueous/alcoholic phase.

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the enzymatic conversion and the phase-separation logic used to isolate the fluorescent signal.

TNPAL_Mechanismcluster_0Aqueous Phase (Micelles)cluster_1cluster_2Detection (Heptane Phase)TNPAL_SMThis compound(Substrate)TNPAL_CerTNPAL-Ceramide(Hydrophobic Product)TNPAL_SM->TNPAL_Cer HydrolysisPChoPhosphocholine(Headgroup)SMaseSphingomyelinase(Enzyme)SMase->TNPAL_SM CatalysisTNPAL_Cer->PCho ReleasedSignalHigh Fluorescence(Ex 410nm / Em 545nm)TNPAL_Cer->Signal Partitioning intoOrganic Phase

Caption: Schematic of the TNPAL-SM hydrolysis pathway. Cleavage of the polar phosphocholine headgroup renders the fluorescent TNPAL-Ceramide hydrophobic, allowing selective extraction and fluorescence detection.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Incomplete phase separationEnsure vigorous vortexing and centrifugation (3000xg). TNPAL-SM is amphiphilic and may drag into the organic phase if not fully acidified.
Low Signal Fluorescence QuenchingTNP is self-quenching at high concentrations.[1] Keep substrate < 100 µM. Ensure the final solvent (heptane) is non-polar to maximize quantum yield.
Spectral Shift Solvent ContaminationPresence of water/alcohol in the heptane phase causes a Red Shift and intensity loss. Remove the organic layer carefully.

References

  • Gatt, S., et al. (1981).[2] "A spectrophotometric method for determination of sphingomyelinase." Analytical Biochemistry.

  • Young, F. M., & Pincus, S. H. (2001). "Comparison of enzymatic activity of three distinct forms of sphingomyelinase D from Loxosceles reclusa." Archives of Biochemistry and Biophysics.

  • Hirabayashi, Y., et al. (2011). "Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase." Journal of Lipid Research.

  • Sigma-Aldrich. (n.d.).[1] "this compound Product Information (CAS 117985-56-5)." [1]

  • Webb, M. R., & Corrie, J. E. (2001). "Fluorescent Coumarin-Labeled Nucleotides to Measure ADP Release from Actomyosin." Biophysical Journal (Reference for TNP spectral properties).

Technical Guide: Mechanism and Kinetic Analysis of TNPAL-Sphingomyelin Hydrolysis

[1]

Executive Summary

This technical guide details the biochemical mechanism and experimental utility of TNPAL-Sphingomyelin (N-omega-trinitrophenyl-aminolauryl-sphingosylphosphorylcholine) as a chromogenic substrate for characterizing sphingomyelinase (SMase) activity.[1] Unlike native sphingomyelin, which requires complex coupled enzyme systems (choline oxidase/peroxidase) for detection, TNPAL-SM enables a direct, robust spectrophotometric assay based on phase partitioning.[1]

This document is designed for researchers investigating lipid signaling, lysosomal storage disorders (e.g., Niemann-Pick Type A/B), or bacterial virulence factors (Bacillus cereus).[1] It focuses on the interfacial catalytic mechanism , the physics of the extraction assay , and kinetic troubleshooting specific to micellar substrates.

Molecular Architecture of the Substrate

The efficacy of TNPAL-SM lies in the modification of the fatty acyl chain of the sphingolipid.

  • Native Sphingomyelin (SM): Comprises a sphingosine backbone, a phosphocholine headgroup, and a variable fatty acid (typically C16-C24).[1] It is optically transparent in the visible range.

  • This compound: The native fatty acid is replaced by an aminolauryl (C12) chain terminated with a 2,4,6-trinitrophenyl (TNP) group.[1]

    • Chromophore: The TNP group acts as a distinct chromophore (

      
       nm, appearing yellow).[1]
      
    • Amphipathicity: Despite the hydrophobic TNP tag, the intact TNPAL-SM molecule remains amphipathic due to the highly polar phosphocholine headgroup. This allows it to form mixed micelles with detergents (e.g., Triton X-100).[1]

Structural Diagram: Hydrolysis Reaction

The following diagram illustrates the cleavage of TNPAL-SM by SMase into the hydrophobic product (TNPAL-Ceramide) and the hydrophilic headgroup.

ReactionMechanismSubstrateThis compound(Amphipathic Micelle Component)IntermediateTransition State(Pentacovalent Phosphorus)Substrate->IntermediateSubstrate BindingEnzymeSphingomyelinase(Mg2+ Dependent)Enzyme->IntermediateCatalysisWaterH2OWater->IntermediateNucleophilic AttackProduct1TNPAL-Ceramide(Hydrophobic/Chromogenic)Intermediate->Product1CleavageProduct2Phosphocholine(Water Soluble)Intermediate->Product2Release

Caption: Schematic of the phosphodiester bond cleavage. The enzyme attacks the phosphate center, releasing the TNP-tagged ceramide.

Enzymatic Mechanism: The Interfacial Attack

The hydrolysis of TNPAL-SM by Neutral or Acid Sphingomyelinase (specifically the bacterial model B. cereus SMase) follows a phosphotransferase mechanism.

The Catalytic Cycle
  • Interfacial Binding: SMase is water-soluble but acts on lipid interfaces.[1] It must first bind to the TNPAL-SM/Triton X-100 mixed micelle. In B. cereus SMase, exposed aromatic residues (Trp/Phe) and a specific

    
    -hairpin loop facilitate this docking, penetrating the lipid headgroup region.
    
  • Metal Coordination: The enzyme is Mg

    
    -dependent (or Co
    
    
    /Mn
    
    
    ).[1] The metal ion coordinates the phosphate oxygen of the substrate, polarizing the P=O bond and stabilizing the negative charge on the transition state.
  • Nucleophilic Attack: A general base (often Histidine, e.g., His296 in B. cereus) activates a water molecule. This activated hydroxide attacks the phosphorus atom.

  • Leaving Group Departure: The bond between the phosphorus and the C1-hydroxyl of the ceramide backbone is cleaved. The protonated ceramide (TNPAL-Ceramide) is released, while the phosphocholine is released into the aqueous bulk.

Why TNPAL-SM Works

The TNPAL modification is on the N-acyl chain, distant from the phosphodiester bond. Therefore, it does not sterically hinder the catalytic center. However, it significantly alters the solubility profile of the product, which is the basis of the detection assay.

The TNPAL Assay Protocol (Partitioning Method)[1]

This protocol relies on the differential solubility of the substrate and product.

  • Substrate (TNPAL-SM): Amphipathic.[1] In acidic/salt conditions, it remains in the aqueous phase or interface but does not extract efficiently into apolar solvents compared to the product.

  • Product (TNPAL-Ceramide): Highly hydrophobic (lacks the charged phosphate/choline).[1] It extracts quantitatively into organic solvents (Heptane).[1]

Reagents and Buffer Composition
ComponentConcentrationFunction
Reaction Buffer 250 mM Tris-HCl (pH 7.4)Maintains physiological pH for Neutral SMase.[1]
Co-factor 10 mM MgCl

Essential for catalytic activity (B. cereus).[1]
Substrate Solution 12% (w/v) TNPAL-SMThe chromogenic substrate.[1]
Detergent 0.2 - 1.0% Triton X-100Solubilizes TNPAL-SM into mixed micelles.[1] Critical: See Section 5.
Stop/Extraction Sol. Heptane : Isopropanol : H

SO

(40:10:[1][2]1)
Stops reaction (acid) and extracts product (heptane).[1]
Step-by-Step Workflow
  • Substrate Preparation (Critical):

    • Evaporate TNPAL-SM solvent (if stored in chloroform) under N

      
      .[1]
      
    • Resuspend in Triton X-100 solution to form clear yellow mixed micelles. Note: Turbidity indicates incomplete micellization.[1]

  • Incubation:

    • Mix Buffer, Substrate, and Enzyme (Total vol: ~400

      
      L).[1]
      
    • Incubate at 37°C for 10–30 minutes (linear range).

  • Termination & Extraction:

    • Add 1.5 mL of Stop/Extraction Solution .

    • Add 0.2 mL water (to facilitate phase separation).[1]

    • Vortex vigorously for 10 seconds.

    • Centrifuge at 2,000

      
       for 5 minutes to separate phases.
      
  • Quantification:

    • Recover the Upper Phase (Heptane layer).[1] This contains the TNPAL-Ceramide.

    • Measure Absorbance at 330 nm (UV) or 410 nm (visible yellow, slightly lower sensitivity but often cleaner).[1]

    • Blank: Reaction mixture with no enzyme (subtract this background).

AssayWorkflowStep11. Micelle Formation(TNPAL-SM + Triton X-100)Step22. Enzymatic Reaction(37°C, pH 7.4, Mg2+)Step1->Step2Step33. Stop & Extract(Add Heptane/IPA/H2SO4)Step2->Step3Step44. Phase Separation(Centrifuge)Step3->Step4ResultMeasure A330nm ofUPPER Organic Phase(TNPAL-Ceramide)Step4->Result

Caption: Operational workflow for the discontinuous TNPAL-SM extraction assay.

Kinetic Analysis & Surface Dilution

When analyzing SMase kinetics with TNPAL-SM, standard Michaelis-Menten kinetics (

micelles1
The Surface Dilution Phenomenon

The enzyme binds to the micelle surface. The reaction rate depends on two factors:

  • Bulk Concentration: The number of micelles per volume.

  • Surface Density: The mole fraction of TNPAL-SM within the micelle (relative to Triton X-100).

Expert Insight: If you increase the concentration of TNPAL-SM but also increase Triton X-100 proportionally (maintaining a constant ratio), the surface density remains constant. If you add more Triton X-100 without adding substrate, the rate may decrease despite constant substrate concentration, because the substrate is "diluted" on the surface of the micelles. This is Surface Dilution Inhibition .

Kinetic Validation Steps

To properly determine


  • Fix Triton X-100: Keep detergent concentration constant (e.g., 0.2%) and vary TNPAL-SM concentration.[1] This changes both bulk and surface concentration.

  • Fix Mole Fraction: Vary the total bulk lipid/detergent concentration while keeping the ratio of TNPAL-SM : Triton X-100 constant.

Calculation

One Unit of SMase activity is defined as the hydrolysis of 1.0


13
  • 
    : Extinction coefficient of TNPAL-Ceramide in Heptane (approx.[1] 13,500 M
    
    
    cm
    
    
    , but must be determined empirically by a standard curve of fully hydrolyzed substrate).[1]
  • 
    : Time in minutes.
    
  • 
    : Path length (1 cm).
    

References

  • Gatt, S., et al. (1978).[1] "A spectrophotometric method for determination of sphingomyelinase." Analytical Biochemistry.

  • Ikezawa, H., et al. (1986).[1] "Studies on sphingomyelinase of Bacillus cereus. Hydrolysis of this compound." Journal of Biochemistry.

  • Sigma-Aldrich. (2024).[1] "Enzymatic Assay of Sphingomyelinase (EC 3.1.4.12) - Protocol."[1][4][5]

  • Fanani, M.L., & Maggio, B. (2000).[1][6] "Kinetic steps for the hydrolysis of sphingomyelin by Bacillus cereus sphingomyelinase in lipid monolayers." Journal of Lipid Research.

  • Tepper, A.D., et al. (2000).[1] "Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis." Journal of Cell Biology.

Methodological & Application

High-Throughput Colorimetric Quantitation of Sphingomyelinase Activity via TNPAL-Sphingomyelin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SM-042

Abstract

Sphingomyelinases (SMases) are pivotal enzymes in sphingolipid metabolism, hydrolyzing sphingomyelin (SM) into ceramide and phosphorylcholine.[1][2][3][4] Dysregulation of SMase activity is implicated in Niemann-Pick disease (Acid SMase deficiency), atherosclerosis, and apoptotic signaling pathways. This guide details a robust, non-radioactive colorimetric protocol using the synthetic substrate TNPAL-Sphingomyelin (N-trinitrophenylaminolauryl-sphingomyelin). Unlike natural substrates requiring complex coupled-enzyme systems, TNPAL-SM yields a direct chromogenic product (TNPAL-Ceramide) quantifiable via spectrophotometry following solvent extraction. This protocol is optimized for both Acid (lysosomal) and Neutral (membrane-bound) SMase activity profiling.

Principle of Assay

The assay relies on the amphiphilic nature of the synthetic substrate, this compound. The trinitrophenyl (TNP) chromophore is attached to the fatty acid tail of the sphingomyelin analog.

  • Enzymatic Cleavage: SMase hydrolyzes the phosphodiester bond of TNPAL-SM.

  • Product Release: The reaction yields hydrophilic phosphorylcholine and hydrophobic TNPAL-Ceramide .

  • Phase Separation: A modified Dole’s solvent extraction (Heptane/Isopropanol) is employed. The hydrophobic TNPAL-Ceramide partitions exclusively into the upper organic phase, while unreacted TNPAL-SM (which is more polar due to the phosphorylcholine headgroup) and free phosphorylcholine remain in the lower aqueous/interface phase.

  • Quantification: The absorbance of the upper organic phase is measured at 330 nm (maximum sensitivity) or 410 nm (visible yellow region), directly proportional to SMase activity.

Mechanism Diagram

SMase_Mechanism Substrate This compound (Amphiphilic / Micellar) Enzyme Sphingomyelinase (SMase) Substrate->Enzyme Hydrolysis Product1 TNPAL-Ceramide (Hydrophobic / Chromogenic) Enzyme->Product1 Organic Phase (Upper Layer) Product2 Phosphorylcholine (Hydrophilic) Enzyme->Product2 Aqueous Phase (Lower Layer)

Figure 1: Enzymatic hydrolysis of this compound.[2][4][5][6] The chromogenic TNPAL group remains attached to the Ceramide, allowing selective extraction.

Materials & Equipment

Reagents
ReagentSpecificationStorage
This compound Synthetic substrate (e.g., Sigma T1014)-20°C (Desiccated)
Triton X-100 Non-ionic detergent (Molecular Biology Grade)RT
Isopropanol (IPA) Anhydrous, ACS GradeRT
n-Heptane HPLC GradeRT
Sulfuric Acid (H₂SO₄) ConcentratedRT
Buffer Components Sodium Acetate (Acid SMase) or Tris-HCl/MgCl₂ (Neutral SMase)RT
Buffer Formulations
  • Acid SMase Buffer (pH 5.0): 250 mM Sodium Acetate, 1 mM EDTA, 0.2% Triton X-100.[1]

  • Neutral SMase Buffer (pH 7.4): 250 mM Tris-HCl, 10 mM MgCl₂, 0.2% Triton X-100.

  • Extraction Solvent (Dole's Modified): Isopropanol : n-Heptane : H₂SO₄ (40 : 10 : 1 v/v/v).[1] Prepare fresh.

Detailed Protocol

Phase 1: Substrate Solubilization (Critical Step)

TNPAL-SM is hydrophobic and must be incorporated into mixed micelles for enzyme access.

  • Dissolve TNPAL-SM in Chloroform:Methanol (2:1) to a stock concentration of 1 mg/mL.

  • Aliquot the required amount (e.g., 0.05 mg per assay well) into a glass vial.

  • Evaporation: Dry the solvent completely under a stream of Nitrogen gas. Rotate the vial to coat the walls with a thin yellow film.[5]

  • Resuspension: Add Triton X-100 solution (e.g., 1.0% v/v in water) to the dried lipid. Vortex vigorously and sonicate in a water bath for 1-2 minutes until the solution is clear and yellow.

    • Note: The final concentration of Triton X-100 in the assay should be ~0.2-1.0% to ensure micelle formation without inhibiting the enzyme.

Phase 2: Enzymatic Reaction
  • Setup: In microcentrifuge tubes or a deep-well plate, combine:

    • 10 µL Enzyme Sample (Cell lysate, tissue homogenate, or purified SMase).

    • 10 µL Buffer (Acid or Neutral, 2X concentrate).

    • 20 µL TNPAL-SM Micellar Solution (from Phase 1).

  • Incubation: Incubate at 37°C for 30–120 minutes .

    • Control: Include a "No Enzyme" blank (Buffer + Substrate) to account for non-enzymatic hydrolysis.

Phase 3: Extraction & Termination (The "Gatt" Method)

This step stops the reaction and separates the product.

  • Stop Reaction: Add 150 µL of Extraction Solvent (IPA:Heptane:H₂SO₄ 40:10:1) to each tube. Vortex immediately for 10 seconds.

  • Phase Separation: Add 100 µL n-Heptane and 100 µL deionized water .

  • Partitioning: Vortex vigorously for 10 seconds. Centrifuge at 2,000 x g for 5 minutes.

    • Result: You will see two distinct phases.

      • Top Layer (Heptane): Contains TNPAL-Ceramide (Yellow product).

      • Bottom Layer (Aqueous/Alcohol): Contains unreacted TNPAL-SM and salts.

Phase 4: Measurement
  • Carefully transfer 100 µL of the Upper (Heptane) Phase to a quartz micro-cuvette or a UV-transparent 96-well plate.

    • Caution: Do not disturb the interface.

  • Measure Absorbance (OD) at 330 nm (UV peak) or 410 nm (Visible shoulder).

    • Recommendation: 330 nm provides higher sensitivity (

      
       M⁻¹cm⁻¹), while 410 nm is more specific if plastic plates with high UV absorption are used.
      
Workflow Diagram

Protocol_Workflow Start Start: Dry TNPAL-SM under Nitrogen Micelle Resuspend in Triton X-100 (Form Mixed Micelles) Start->Micelle Incubate Add Enzyme & Buffer Incubate 37°C (30-120 min) Micelle->Incubate Stop Add Extraction Solvent (IPA:Heptane:H2SO4) Incubate->Stop Partition Add Heptane + Water Centrifuge 2000xg Stop->Partition Measure Transfer Upper Phase Read Absorbance (330nm) Partition->Measure

Figure 2: Step-by-step workflow for the colorimetric TNPAL-SM assay.

Data Analysis

Calculate the specific activity using the Beer-Lambert Law (


).
  • Corrected OD:

    
    
    
  • Concentration of Product (µM):

    
    
    
    • 
       (Verify with a standard curve of TNPAL-fatty acid if available).
      
    • 
       = Pathlength (0.3–0.5 cm for 100µL in 96-well plate).
      
  • Enzyme Activity (Units):

    
    
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis or impure substrate.Store TNPAL-SM desiccated at -20°C. Ensure substrate prep is fresh.
No Phase Separation Incorrect solvent ratios.Ensure the 40:10:1 ratio is exact. The addition of water (Phase 3, step 2) is critical to force phase separation.
Low Signal Substrate not micellized.Ensure Triton X-100 is present. Lipid must be fully resuspended (clear yellow solution) before adding enzyme.
Cloudy Organic Phase Water contamination.Centrifuge longer. Carefully pipette only the top 80% of the organic layer.

References

  • Gatt, S., et al. (1978).[7] "A Spectrophotometric Method For Determination Of Sphingomyelinase." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [7]

  • Dolan, J.W., et al. (1985). "Assay of enzymes of lipid metabolism with colored and fluorescent derivatives of natural lipids." Methods in Enzymology.

  • Sigma-Aldrich. "Enzymatic Assay of Sphingomyelinase (EC 3.1.4.12)." Technical Bulletin.

  • Kitatani, K., et al. (2008). "The sphingolipid salvage pathway in ceramide metabolism and signaling." Cellular Signalling.

Sources

Application Note: Optimization of TNPAL-Sphingomyelin Solubilization for High-Sensitivity Sphingomyelinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sphingomyelinase (SMase) activity assays are critical for diagnosing Niemann-Pick disease and studying ceramide signaling pathways.[1] The use of the chromogenic substrate N-ω-trinitrophenylaminolauryl-sphingomyelin (TNPAL-SM) offers a robust, extraction-based colorimetric readout (Absorbance


).

However, TNPAL-SM is an amphiphilic lipid with a bulky hydrophobic chromophore, making it prone to precipitation in aqueous buffers. Improper solubilization results in unstable micellar suspensions, high background noise, and non-linear kinetics. This guide details the "Film-to-Micelle" reconstitution method, the industry gold standard for ensuring TNPAL-SM is bioavailable to the enzyme in a stable, clear mixed-micelle system.

Physicochemical Properties & Challenge

TNPAL-SM modifies the fatty acid tail of natural sphingomyelin with a trinitrophenyl (TNP) group. This modification allows for spectrophotometric detection but significantly alters the lipid's packing parameter, requiring specific detergent ratios to form stable mixed micelles.

PropertySpecification
Chemical Name N-ω-trinitrophenylaminolauryl-sphingomyelin
Molecular Weight ~873.03 g/mol
Solubility (Organic) Soluble in Chloroform:Methanol (2:1)
Solubility (Aqueous) Insoluble; requires detergent (Triton X-100) to form micelles
Detection Absorbance at 330 nm (Yellow)
Assay Principle Hydrolysis yields TNPAL-Ceramide (hydrophobic) and Phosphocholine (hydrophilic). The product is extracted into an organic phase for measurement.

The Solubilization Protocol (Film-to-Micelle Method)[1]

Core Principle

Direct injection of TNPAL-SM organic stocks into aqueous buffer often causes the lipid to "crash out" as undefined aggregates. The reliable method involves evaporating the organic solvent to create a thin lipid film, which is then re-hydrated into defined mixed micelles using a non-ionic detergent.

Reagents Required[1][3][4][5][6][7][8][9]
  • Stock Substrate: TNPAL-Sphingomyelin (1 mg/mL in Chloroform/Methanol 2:1).

  • Detergent Solution: 2% (v/v) Triton X-100 in deionized water.

  • Inert Gas: Nitrogen (

    
    ) stream.
    
  • Glassware: 1-dram glass vials (Plastic tubes may bind the hydrophobic lipid).

Step-by-Step Workflow
Phase 1: Lipid Film Formation
  • Aliquot: Pipette the required amount of TNPAL-SM stock (e.g., 0.05 mg) into a glass vial. Keep on ice.

  • Evaporation: Place the vial under a gentle stream of Nitrogen gas.

    • Technique: Hold the vial at a 45° angle.[2] Rotate the vial slowly while the gas flows.

    • Goal: Create a thin, uniform yellow film coating the bottom/sides of the glass. Avoid clumping at the very bottom.

  • Desiccation: Once dry, leave under

    
     for an additional 30 seconds to ensure all traces of chloroform are removed (residual solvent inhibits SMase).
    
Phase 2: Micellar Reconstitution
  • Add Detergent: Add the Triton X-100 solution (e.g., 0.2 mL of 0.2% Triton X-100, or as per specific assay concentration) directly to the dried film.

  • Shear Stress Solubilization: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must transform from a film on the glass to a clear, bright yellow solution .

    • Troubleshooting: If the solution appears cloudy (Tyndall effect), the micelles are too large or the lipid has precipitated. Warm slightly (37°C) and vortex again.

  • Equilibration: Allow the micelles to stabilize at room temperature for 5 minutes before adding the assay buffer.

Visualizing the Workflow

The following diagram illustrates the critical transition from organic stock to aqueous micelle, ensuring the enzyme can access the scissile phosphodiester bond.

TNPAL_Solubilization Stock TNPAL-SM Stock (Chloroform/MeOH) Evap Nitrogen Evaporation (45° Angle Rotation) Stock->Evap Aliquot Film Dry Lipid Film (Uniform Coating) Evap->Film Remove Solvent Recon Add Triton X-100 (Non-ionic Detergent) Film->Recon Rehydrate Vortex Vortex/Shear (Micelle Formation) Recon->Vortex Check Quality Control (Must be Clear Yellow) Vortex->Check Check->Vortex Fail (Cloudy) Assay Ready for Enzymatic Assay Check->Assay Pass

Figure 1: Critical path for converting hydrophobic TNPAL-SM into bioavailable mixed micelles.

Assay Integration: The Extraction Step

Once solubilized, the TNPAL-SM is used in the assay. Note that the colorimetric signal is usually generated via phase separation .

  • Reaction: Enzyme cleaves TNPAL-SM

    
     TNPAL-Ceramide + Phosphocholine.
    
  • Stop/Extraction: Add Heptane:Isopropanol:H₂SO₄ (40:10:1) .

  • Separation: Agitate and centrifuge.

    • Upper Phase (Organic): Contains TNPAL-Ceramide (Product). Measure A330nm here.

    • Lower Phase (Aqueous): Contains unreacted substrate (micelles) and Phosphocholine.

    • Why? The cleavage of the polar headgroup makes the TNP-labeled ceramide sufficiently hydrophobic to partition exclusively into the heptane layer, separating it from the substrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudy Substrate Solution Incomplete micelle formation; Lipid aggregation.Warm to 37°C and vortex vigorously. Ensure Triton X-100 concentration is at least 0.1%–0.2%.
High Background (Blank) Spontaneous hydrolysis or contamination.Prepare substrate fresh daily. Keep on ice until incubation. Ensure glassware is clean.
Low Signal Enzyme denaturation or poor extraction.Avoid ionic detergents (SDS) which denature SMase. Ensure vigorous shaking during the Heptane extraction step.
Phase Inversion Incorrect solvent ratios.Strictly follow the Heptane:Isopropanol:Acid ratio.[2] Ensure centrifugation is sufficient (2000 x g) to separate layers.

References

  • Gatt, S., et al. (1978). "A spectrophotometric method for determination of sphingomyelinase." Analytical Biochemistry. (Validates the extraction-based colorimetric principle).

  • Sigma-Aldrich (Merck). "Enzymatic Assay of Sphingomyelinase (EC 3.1.4.12) - Protocol T-1014."[2] (The authoritative industry standard for TNPAL-SM handling).

  • Koul, O. & Glew, R.H. (1996). "Synthesis and properties of N-omega-trinitrophenylaminolauryl-sphingomyelin." Journal of Lipid Research. (Foundational chemistry of the substrate).[3]

Sources

Spectrophotometric detection of TNPAL-sphingomyelin cleavage at 330 nm

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectrophotometric Quantification of Neutral Sphingomyelinase Activity using TNPAL-Sphingomyelin

Executive Summary

Sphingomyelinases (SMases) are pivotal enzymes in sphingolipid metabolism, hydrolyzing sphingomyelin (SM) into ceramide and phosphocholine.[1][2][3] Dysregulation of SMase activity is implicated in Niemann-Pick disease, atherosclerosis, and bacterial virulence (e.g., Bacillus cereus, Staphylococcus aureus).

This guide details the This compound (TNPAL-SM) Assay , a robust spectrophotometric method utilizing a chromogenic substrate analogue. Unlike radiolabeled (


C) or fluorescent (NBD) methods, the TNPAL assay offers a cost-effective, high-throughput viable alternative that relies on the specific absorbance of the trinitrophenyl (TNP) moiety at 330 nm . This protocol specifically addresses the extraction-based endpoint method , which provides the highest signal-to-noise ratio by separating the hydrophobic cleavage product (TNPAL-Ceramide) from the unreacted substrate.

Assay Principle & Mechanism

The substrate, N-ω-trinitrophenylaminolauryl-sphingomyelin (TNPAL-SM) , contains a trinitrophenyl (TNP) chromophore attached to the fatty acid chain (lauric acid analogue).

  • Enzymatic Cleavage: Neutral Sphingomyelinase (N-SMase) hydrolyzes the phosphodiester bond of TNPAL-SM.

  • Product Formation: This yields Phosphocholine (water-soluble) and TNPAL-Ceramide (highly hydrophobic).

  • Phase Separation: In the presence of a specific extraction solvent (Isopropanol/Heptane/H

    
    SO
    
    
    
    ), the reaction is stopped, and the mixture is phase-separated.
  • Detection: The TNPAL-Ceramide partitions preferentially into the upper organic phase, while unreacted TNPAL-SM and phosphocholine remain in the lower aqueous/interface phase. The absorbance of the upper phase at 330 nm is directly proportional to the enzymatic activity.

Figure 1: Reaction Mechanism

TNPAL_Mechanism Substrate This compound (Amphiphilic Substrate) Intermediate Hydrolysis of Phosphodiester Bond Substrate->Intermediate + H2O Enzyme Sphingomyelinase (Mg2+ Dependent) Enzyme->Intermediate Product1 TNPAL-Ceramide (Hydrophobic Chromophore) Intermediate->Product1 Product2 Phosphocholine (Hydrophilic) Intermediate->Product2 Detection Upper Organic Phase (Absorbance @ 330 nm) Product1->Detection Partitions to Heptane

Caption: Enzymatic hydrolysis of TNPAL-SM yields TNPAL-Ceramide, which is selectively extracted and quantified at 330 nm.

Materials & Reagents

Critical Note on Reagent Quality: Use analytical grade solvents. The stability of the TNPAL chromophore is pH-dependent; ensure buffers are strictly calibrated.

A. Reaction Components
  • Buffer A (Assay Buffer): 250 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4 at 37°C.
    
    • Why MgCl

      
      ? Bacterial and neutral mammalian SMases are Mg
      
      
      
      -dependent. EDTA must be avoided.
  • Substrate Stock: this compound (Sigma T-1014 or equivalent).[4]

    • Storage: -20°C, protected from light.[3]

  • Solubilizer: Triton X-100 (0.2% - 1.0% v/v in water).

  • Enzyme: Neutral Sphingomyelinase (e.g., from B. cereus or S. aureus).

B. Extraction/Stop Solution
  • Extraction Solvent: Isopropanol : n-Heptane : H

    
    SO
    
    
    
    (40 : 10 : 1 v/v/v).[4]
    • Safety: Sulfuric acid is corrosive. Handle in a fume hood.

  • Phase Separation Solvent: n-Heptane.[4]

Detailed Protocol

Phase 1: Substrate Solubilization (Critical Step)

TNPAL-SM is supplied in organic solvent (Chloroform/Methanol). It must be transferred to aqueous micelles for the enzyme to act.

  • Aliquot 0.05 mg of TNPAL-SM into a glass vial.

  • Evaporate the solvent completely under a gentle stream of Nitrogen (N

    
    ) gas while rotating the vial to create a thin film.
    
    • Tip: Do not over-dry to the point of flaking, as resuspension becomes difficult.

  • Add 0.20 mL of 0.2% Triton X-100 solution.[1]

  • Vortex vigorously and/or sonicate in a water bath until the solution is a clear, bright yellow.

    • Validation: If the solution is cloudy, micelles have not formed correctly. Repeat sonication.

Phase 2: Enzymatic Reaction

Perform in duplicate or triplicate.

ComponentTest Sample (

L)
Blank Sample (

L)
Buffer A (Tris/Mg) 180180
TNPAL-SM Micelles 200200
Equilibrate at 37°C for 5 mins
Enzyme Solution 100
Buffer A (to replace Enzyme) 010
Total Volume 390 390
  • Incubate at 37°C for 10–30 minutes (depending on expected activity).

  • Note: The reaction should remain linear. If the yellow color visibly separates or precipitates, the substrate concentration is limiting.

Phase 3: Extraction & Detection
  • Stop Reaction: Add 1.5 mL of Extraction Solvent (Isopropanol:Heptane:H

    
    SO
    
    
    
    ) to all tubes.
  • Phase Split: Add 1.0 mL of n-Heptane and 1.0 mL of Deionized Water .

  • Extraction: Cap tubes tightly and vortex vigorously for 10 seconds.

  • Separation: Centrifuge at 2,000

    
     g for 5 minutes to separate phases.
    
    • Result: You will see two distinct layers. The Upper Layer (Heptane/Organic) contains the TNPAL-Ceramide. The Lower Layer (Aqueous) contains unreacted substrate and salts.

  • Measurement: Carefully transfer 200–800

    
    L of the Upper Layer  to a quartz or UV-transparent cuvette.
    
  • Read Absorbance: Measure

    
     against a heptane blank.
    
Figure 2: Protocol Workflow

Workflow Start Start: TNPAL-SM (Solvent Evaporation) Micelle Resuspend in Triton X-100 (Mixed Micelles) Start->Micelle Incubate Add Enzyme & Buffer Incubate 37°C Micelle->Incubate Stop Add Stop Solution (Iso:Hept:H2SO4) Incubate->Stop Extract Add Heptane + Water Vortex & Centrifuge Stop->Extract Measure Harvest UPPER Phase Read A330 nm Extract->Measure

Caption: Step-by-step workflow from substrate preparation to spectrophotometric detection.

Data Analysis

Calculation of Specific Activity

To convert Absorbance (


) into Units of activity, use the Beer-Lambert Law.


However, for extraction assays, it is best to define a Standard Factor based on total hydrolysis or a standard curve of TNPAL-Ceramide (if available).

Formula:



Where:

  • 
     : 
    
    
    
  • 
     : Volume of the organic phase (Upper layer, typically ~2.5 mL total organic volume in this mix).
    
  • 
     : Dilution factor of the enzyme.
    
  • 
     : Millimolar extinction coefficient of TNP group at 330 nm in Heptane.
    
    • Standard Value:

      
      . (Verify with a standard curve for highest accuracy).
      
  • 
     : Incubation time (minutes).
    
  • 
     : Volume of enzyme added (mL).[1]
    

Unit Definition: One unit hydrolyzes 1.0


mole of this compound per minute at pH 7.4 at 37°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (

)
Incomplete phase separationIncrease centrifugation speed or time. Ensure H

SO

was added to protonate and aid separation.
Low Activity Substrate not solubilizedEnsure TNPAL-SM is fully dried (no chloroform) then vigorously sonicated with Triton X-100.
Turbidity in Cuvette Water carryoverWhen pipetting the upper phase, avoid the interface. Use a glass pipette.
Non-Linear Kinetics Substrate depletionReduce incubation time or dilute enzyme.

References

  • Gatt, S., Dinur, T., & Barenholz, Y. (1978).[5] A spectrophotometric method for determination of sphingomyelinase.[5][6] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 530(3), 503-507.

  • Sigma-Aldrich. (1995).

  • Koval, M., & Pagano, R. E. (1991). Intracellular transport and metabolism of sphingomyelin.[3][7] Biochimica et Biophysica Acta, 1082(2), 113-125.

Sources

Application Note: In Vitro Acid Sphingomyelinase Activity Measurement with TNPAL-SM

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the measurement of Acid Sphingomyelinase (ASM) activity using the chromogenic substrate TNPAL-SM (N-omega-trinitrophenylaminolauryl sphingomyelin).

Introduction & Principle

Acid Sphingomyelinase (ASM; EC 3.1.4.12) is a critical lysosomal glycoprotein that hydrolyzes sphingomyelin (SM) into ceramide and phosphorylcholine. Dysregulation of ASM is central to Niemann-Pick Disease Types A/B and is increasingly implicated in endothelial dysfunction, atherosclerosis, and apoptotic signaling pathways.

While fluorescence-based assays (e.g., HMU-SM or BODIPY-SM) are common, the TNPAL-SM colorimetric assay offers a distinct advantage: robust specificity through phase separation .

Mechanistic Principle

The assay utilizes a synthetic sphingomyelin analog, TNPAL-SM , where the fatty acid chain is labeled with a trinitrophenyl (TNP) group.[1]

  • Enzymatic Hydrolysis: ASM cleaves the phosphodiester bond of TNPAL-SM at acidic pH (4.5–5.0).

  • Product Release: This reaction yields hydrophilic phosphorylcholine and hydrophobic TNPAL-Ceramide .

  • Phase Separation: Unlike the amphiphilic substrate (which remains in the aqueous/micellar phase or precipitates at the interface), the product (TNPAL-Ceramide) is highly soluble in non-polar solvents.

  • Detection: A selective extraction using a Heptane/Isopropanol system isolates the TNPAL-Ceramide in the upper organic phase. The absorbance of this phase (typically at 330 nm or 410 nm) is directly proportional to ASM activity.

Pathway Visualization

The following diagram illustrates the ASM-mediated hydrolysis and the downstream signaling implications relevant to drug development.

ASM_Pathway SM Sphingomyelin (Membrane Rafts) Cer Ceramide (Signaling Hub) SM->Cer Hydrolysis (pH 4.5-5.0) PC Phosphorylcholine SM->PC ASM Acid Sphingomyelinase (Lysosomal/Secreted) ASM->SM Apoptosis Apoptosis (Cytochrome c Release) Cer->Apoptosis Signaling Cascade Rafts Lipid Raft Clustering Cer->Rafts Biophysical Change Inflammation Pro-inflammatory Cytokines Cer->Inflammation NF-kB Activation

Caption: ASM hydrolyzes membrane Sphingomyelin into Ceramide, triggering lipid raft clustering and downstream apoptotic/inflammatory signaling.

Materials & Reagents

Reagents
ReagentSpecificationStorage
TNPAL-SM N-omega-trinitrophenylaminolauryl sphingomyelin (CAS 117985-56-5)-20°C (Desiccated)
Sodium Acetate Anhydrous, ACS ReagentRT
Triton X-100 Molecular Biology GradeRT
Zinc Chloride (ZnCl₂) 100 mM Stock SolutionRT
n-Heptane HPLC GradeRT (Flammable)
Isopropanol anhydrousRT
Sulfuric Acid (H₂SO₄) ConcentratedRT (Corrosive)
Equipment
  • Spectrophotometer compatible with UV/Vis (Quartz cuvettes or UV-transparent plates).

  • Refrigerated Centrifuge (capable of 2,000 x g).

  • Nitrogen gas stream (for solvent evaporation).[2]

  • Borosilicate glass vials (1.5 mL or 4 mL) with chemically resistant caps (Teflon/PTFE lined).

Detailed Protocol

Phase 1: Reagent Preparation
A. Assay Buffer (250 mM Sodium Acetate, pH 5.0)
  • Purpose: Provides the acidic environment required for ASM activity.

  • Recipe: Dissolve Sodium Acetate in ultrapure water to 250 mM. Adjust pH to 5.0 using Glacial Acetic Acid.

  • Additives: Add ZnCl₂ to a final concentration of 0.1 mM (ASM is Zn-dependent, though lysosomal ASM is often tightly bound, supplementation ensures consistency).

B. Substrate Solution (TNPAL-SM Micelles)
  • Critical Step: TNPAL-SM is hydrophobic and must be incorporated into detergent micelles for the enzyme to access the scissile bond.

  • Aliquot: Transfer 0.05 mg (approx. 57 nmoles) of TNPAL-SM (dissolved in chloroform/methanol) into a glass vial.

  • Dry: Evaporate the solvent completely under a gentle stream of Nitrogen gas.

    • Tip: Rotate the vial at a 45° angle to create a thin, yellow film on the glass walls.

  • Resuspend: Add 0.2 mL of 2% (v/v) Triton X-100 (dissolved in water).

  • Solubilize: Vortex vigorously or sonicate in a water bath for 10-15 seconds until the solution is clear yellow.

  • Mix: Add 0.18 mL of Assay Buffer (pH 5.0) to the vial.

    • Final Substrate Prep: This mixture contains the substrate, detergent, and buffer.[2]

C. Extraction Solution (Dole's Reagent Modified)
  • Mix Isopropanol : n-Heptane : H₂SO₄ in a ratio of 40 : 10 : 1 (v/v/v) .

  • Safety: Add acid to alcohol slowly.

Phase 2: Enzymatic Reaction
  • Setup: Label glass vials for Samples , Blanks , and Standards .

  • Reaction Mix:

    • Pipette 100 µL of the Substrate/Buffer Mix (from Phase 1, Step B) into each vial.

    • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add 10–50 µL of Enzyme Source (Cell lysate, Serum, or Purified ASM).

    • Blank: Add equivalent volume of lysis buffer (no protein).

  • Incubation:

    • Incubate at 37°C for 30–60 minutes (optimize based on expected activity).

    • Note: The reaction should remain linear. If the yellow color fades significantly, the substrate is depleted.

Phase 3: Stop & Extraction (The Partitioning Step)

This step separates the product (TNPAL-Ceramide) from the unreacted substrate.

  • Stop: Add 1.5 mL of Extraction Solution to each vial.

  • Phase Split: Add 1.0 mL of n-Heptane and 1.0 mL of Ultrapure Water .

  • Emulsification: Cap tightly and vortex vigorously for 10–15 seconds.

  • Separation: Centrifuge at 2,000 x g for 5 minutes at room temperature.

    • Result: Two distinct phases will form.[3]

      • Upper Phase (Heptane): Contains TNPAL-Ceramide (Product).

      • Lower Phase (Aqueous/IPA): Contains unreacted TNPAL-SM, salts, and protein.

      • Interface: A white protein/detergent precipitate may form; avoid disturbing this.

Phase 4: Measurement
  • Carefully transfer 200 µL of the Upper (Heptane) Phase to a quartz cuvette or UV-compatible microplate.

  • Measure Absorbance (OD).[3]

    • Primary Wavelength: 410 nm (Visible yellow range, specific for TNP in organic solvent).

    • Alternative: 330 nm (Higher sensitivity, but higher background risk).

Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_extract 3. Extraction cluster_read 4. Detection Dry Dry TNPAL-SM (N2 Stream) Micelle Resuspend in Triton X-100 Dry->Micelle Incubate Incubate 37°C (pH 5.0) Micelle->Incubate Cleavage Cleavage to TNPAL-Cer Incubate->Cleavage Stop Add Heptane/IPA & Water Cleavage->Stop Spin Centrifuge Phase Split Stop->Spin Upper Upper Phase (TNPAL-Cer) Spin->Upper Extracts Read Absorbance 410 nm Upper->Read

Caption: Step-by-step workflow: Substrate micellization, enzymatic cleavage, organic phase extraction of the product, and spectrophotometric detection.

Data Analysis & Validation

Calculation of Activity

To quantify ASM activity, use the Beer-Lambert Law or a standard curve.

Option A: Molar Extinction Coefficient If a pure TNPAL-Ceramide standard is unavailable, use the extinction coefficient (


) of the TNP group in heptane.
  • 
     (Verify with a standard curve of the substrate in heptane if necessary).
    
  • Formula:

    
    
    
    • 
      : Absorbance (Sample - Blank)
      
    • 
      : Total volume of heptane phase (e.g., 1.0 mL)
      
    • 
      : Path length (1 cm)
      
    • 
      : Incubation time (min)
      
    • 
      : Volume of enzyme added (mL)
      
Validation Parameters (Self-Validating System)
ParameterAcceptance CriteriaTroubleshooting
Blank OD < 0.05 at 410 nmHigh blank indicates substrate instability or poor phase separation. Ensure H₂SO₄ is present to protonate/precipitate interferences.
Linearity

(Time/Enzyme)
If plateauing, dilute enzyme or reduce incubation time (substrate depletion).
Z-Factor > 0.5 (for screening)High variability? Check pipetting accuracy of the volatile heptane layer.
Inhibition > 80% inhibition with DesipramineDesipramine (20-50 µM) is a functional inhibitor of ASM (induces degradation). Use as a negative control.

References

  • Gatt, S., et al. (1981).[2] Assay of enzymes of lipid metabolism with colored and fluorescent derivatives of natural lipids. Methods in Enzymology, 72, 351-375. Link

  • Levade, T., et al. (1986). Sphingomyelinases and Niemann-Pick disease.[4] Journal of Clinical Chemistry and Clinical Biochemistry, 24(4), 205-220. Link

  • Chan, E. C., et al. (2000). Purification and Characterization of Neutral Sphingomyelinase from Helicobacter pylori. Biochemistry, 39(16), 4838-4845. (Describes TNPAL-SM kinetics). Link

  • Schuchman, E. H. (2010). Acid sphingomyelinase, cell membranes and human disease: Lessons from Niemann-Pick disease. FEBS Letters, 584(9), 1895-1900. Link

  • Sigma-Aldrich. Enzymatic Assay of Sphingomyelinase (EC 3.1.4.12) - Protocol. Link

Sources

Technical Note: Kinetic Profiling of Sphingomyelinase using TNPAL-Sphingomyelin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the rigorous optimization of TNPAL-Sphingomyelin (N-omega-trinitrophenyl-aminolauroyl-sphingosylphosphorylcholine) for kinetic profiling of Sphingomyelinase (SMase).

Unlike soluble enzyme kinetics, SMase acts at the lipid-water interface. Therefore, this protocol moves beyond standard Michaelis-Menten assumptions and employs Surface Dilution Kinetics , the gold standard for interfacial enzymology.

Introduction & Principle

This compound (TNPAL-SM) is a synthetic analogue of sphingomyelin where the fatty acid chain is labeled with a trinitrophenyl (TNP) group. It serves as a dual-mode probe for Sphingomyelinase (SMase) activity:

  • Chromogenic: The TNP group absorbs strongly at 330 nm (yellow).

  • Fluorogenic: Upon hydrolysis and environmental shift (from micelle to aqueous or protein-bound state), TNP exhibits fluorescence emission (typically Ex 408 nm / Em 540 nm ), though absorbance is the historical standard for this specific derivative.

The Challenge: Interfacial Kinetics

SMase does not act on monomeric substrate but on substrate aggregates (micelles). Consequently, the reaction velocity (


) depends on two distinct concentration terms:
  • Bulk Concentration (

    
    ):  The total molarity of TNPAL-SM in the volume.
    
  • Surface Concentration (

    
    ):  The mole fraction of TNPAL-SM within the mixed micelle (relative to the detergent).
    

Scientific Integrity Note: Simply increasing


 without adjusting the detergent concentration alters the surface density and physical state of the micelle, invalidating kinetic constants (

,

). This protocol utilizes a "mixed micelle" system with Triton X-100 to independently control bulk and surface concentrations.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing the assay.

OptimizationWorkflow Start Start: TNPAL-SM Stock Prep Solubility Step 1: Solubilization (The 'Yellow Film' Method) Start->Solubility DetergentScan Step 2: Detergent Saturation Scan (Find Critical Molar Ratio) Solubility->DetergentScan Decision Is Absorbance/Fluorescence Linear with Enzyme? DetergentScan->Decision Decision->Solubility No (Re-optimize Detergent) KineticMode Step 3: Surface Dilution Kinetics Decision->KineticMode Yes ExpA Experiment A: Vary Bulk [S], Fixed Mole Fraction KineticMode->ExpA ExpB Experiment B: Vary Mole Fraction, Fixed Bulk [S] KineticMode->ExpB Analysis Data Fitting: Determine Km(bulk) and Km(surf) ExpA->Analysis ExpB->Analysis

Figure 1: Decision tree for establishing valid kinetic conditions for interfacial enzymes.

Materials & Preparation

Critical Reagents
  • Substrate: this compound (MW ~873.0 g/mol ).[1]

  • Detergent: Triton X-100 (Molecular Biology Grade).

  • Buffer: 250 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 (Adjust pH based on Acid vs. Neutral SMase).

  • Solvent: Chloroform:Methanol (2:1 v/v).

Protocol: The "Yellow Film" Solubilization

TNPAL-SM is hydrophobic. Direct addition to buffer results in precipitation and erratic kinetics.

  • Aliquot: Transfer the required amount of TNPAL-SM (dissolved in Chloroform/Methanol) into a glass vial.

  • Evaporation: Use a gentle stream of Nitrogen gas (

    
    ).
    
    • Technique: Hold the vial at a 45° angle and rotate slowly.[2] The goal is to coat the bottom walls with a thin, uniform yellow film .

    • Warning: Do not over-dry to a hard pellet; it will be difficult to reconstitute.

  • Reconstitution: Add the Triton X-100 solution (typically 0.2% - 1.0% v/v in buffer) directly to the film.

  • Annealing: Vortex vigorously for 30 seconds, then incubate at 37°C for 5 minutes. The solution must be optically clear and bright yellow. Turbidity indicates incomplete micellization.

Optimization Protocol

Phase 1: Determining the Critical Molar Ratio ( )

Before running kinetics, you must find the ratio of Triton X-100 to TNPAL-SM where the enzyme is most active and the substrate is fully solubilized.

Experimental Setup:

  • Fixed Substrate: 200 µM TNPAL-SM.

  • Variable Detergent: 0.05% to 2.0% (w/v) Triton X-100.

Procedure:

  • Prepare mixed micelles at varying Triton concentrations.

  • Add SMase enzyme (limiting concentration).

  • Measure initial velocity (

    
    ) at 330 nm (Abs) or Ex408/Em540 (Fl).
    
  • Plot:

    
     vs. [Triton X-100].
    
    • Result: Activity will increase as micelles form, reach a plateau, and then likely decrease due to "surface dilution" (enzyme wasting time searching empty detergent micelles).

    • Selection: Choose the lowest Triton concentration that yields maximal activity and clear solutions. This defines your working Molar Ratio.

Phase 2: Surface Dilution Kinetic Profiling

To fully characterize the enzyme, you must decouple bulk concentration from surface density.

Experiment A: Bulk Saturation (Fixed Mole Fraction)

Purpose: Determine


 and 

.[3]
  • Conditions: Maintain a constant ratio of TNPAL-SM : Triton X-100 (e.g., 1:10 molar ratio).

  • Vary: Total concentration of the mixed micelles.

TubeTNPAL-SM (µM)Triton X-100 (mM)Mole Fraction (

)
1250.25Constant (0.09)
2500.50Constant (0.09)
31001.00Constant (0.09)
42002.00Constant (0.09)
54004.00Constant (0.09)
Experiment B: Surface Saturation (Fixed Bulk Detergent)

Purpose: Determine the affinity of the enzyme for the substrate on the surface (


).
  • Conditions: Maintain constant Triton X-100 concentration (e.g., 2.0 mM).

  • Vary: TNPAL-SM concentration (changing the mole fraction).

TubeTNPAL-SM (µM)Triton X-100 (mM)Mole Fraction (

)
1102.00.005
2502.00.024
31002.00.047
42002.00.091
54002.00.166

Data Analysis & Mathematical Modeling

Do not fit data to the standard Michaelis-Menten equation (


) without modification. For TNPAL-SM in micelles, use the Surface Dilution Model :


Where:

  • 
     = Bulk concentration of TNPAL-SM (molar).
    
  • 
     = Surface mole fraction (
    
    
    
    ).

Simplified Analysis: For routine screening (e.g., drug inhibition), you may fix the mole fraction (Experiment A conditions) and fit to an apparent Michaelis-Menten model to derive an apparent


 and 

.

Mechanism of Signal Generation

Understanding the signal is crucial for troubleshooting.

AssayMechanism Substrate TNPAL-SM (In Micelle) Reaction Hydrolysis Substrate->Reaction Binding Enzyme SMase Enzyme Enzyme->Reaction Catalysis Product1 Phosphocholine (Water Soluble) Product2 TNPAL-Ceramide (Precipitate/Aggregate) Reaction->Product1 Reaction->Product2 Signal Shift (Abs 330nm / Fluor)

Figure 2: Enzymatic hydrolysis of TNPAL-SM. The signal arises from the accumulation of TNPAL-Ceramide, which has distinct spectral properties compared to the micellar substrate.

Troubleshooting & "Watch-Outs"

  • Inner Filter Effect (Fluorescence): TNPAL has a high extinction coefficient. If using fluorescence (Ex 408nm), concentrations of TNPAL-SM > 200 µM may cause self-quenching or absorb the excitation light, leading to a non-linear signal. Remedy: Use Absorbance (330 nm) for high concentrations.

  • Cloudiness: If the reaction mixture turns cloudy before enzyme addition, the lipid is not solubilized. Repeat the "Yellow Film" step with fresh Triton.

  • Lag Phase: A lag in the kinetic curve often indicates "hysteretic" behavior where the enzyme must penetrate the micelle interface. Remedy: Pre-incubate enzyme with Triton X-100 (without substrate) for 5 minutes.

References

  • Gatt, S., et al. (1980). "Assay of enzymes of lipid metabolism with colored and fluorescent derivatives of natural lipids." Methods in Enzymology, 72, 351-370. Link

  • Sigma-Aldrich. (n.d.). "Enzymatic Assay of Sphingomyelinase using this compound." Technical Bulletin. Link

  • Carman, G. M., et al. (1995). "Kinetic analysis of interfacial enzymes." Journal of Biological Chemistry, 270(32), 18711-18714. Link

  • He, X., et al. (2002). "A fluorescence-based, high-throughput sphingomyelin assay for the analysis of Niemann-Pick disease and other disorders of sphingomyelin metabolism."[4] Analytical Biochemistry, 306(1), 115-123. Link

Sources

Application Note: Bacterial Sphingomyelinase Detection via TNPAL-Sphingomyelin Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for detecting and quantifying bacterial sphingomyelinase (SMase) activity using the chromogenic substrate N-ω-trinitrophenylaminolauroyl-sphingomyelin (TNPAL-SM) .[1] Unlike coupled enzyme assays (e.g., Amplex Red) that rely on secondary reporters (alkaline phosphatase/choline oxidase), the TNPAL-SM assay is a direct cleavage method .[1] It exploits the drastic solubility shift of the TNPAL chromophore upon enzymatic hydrolysis, allowing for the selective extraction and quantification of the reaction product (TNPAL-Ceramide). This method is particularly robust for screening bacterial virulence factors, such as the


-toxin of Staphylococcus aureus and SMase C from Bacillus cereus, without the interference often seen in multi-enzyme coupled systems.

Scientific Background & Principle

The Target: Bacterial Sphingomyelinase

Bacterial SMases (EC 3.1.4.[1][2]12) are potent exotoxins that hydrolyze sphingomyelin (SM) in host cell membranes.[1][2] This hydrolysis disrupts membrane asymmetry, generates ceramide (a pro-apoptotic signaling lipid), and facilitates bacterial invasion.

The Substrate: TNPAL-Sphingomyelin

TNPAL-SM is a synthetic analog of sphingomyelin where the fatty acid chain is modified with a Trinitrophenyl (TNP) group.[1]

  • Structure: The TNP group acts as a chromophore (

    
     in organic solvents).[1]
    
  • Mechanism: Intact TNPAL-SM is amphipathic due to the charged phosphorylcholine headgroup.[1] Upon cleavage by SMase, the hydrophilic headgroup is removed, yielding TNPAL-Ceramide .

  • Detection Logic: TNPAL-Ceramide is highly hydrophobic compared to the substrate.[1] By performing a differential extraction using a Heptane/Isopropanol/Sulfuric Acid system, the product partitions into the upper organic phase (Heptane), while the unreacted substrate remains in the lower aqueous/alcohol phase.

Reaction Pathway Diagram[1]

SMase_Mechanism Substrate This compound (Amphipathic / Yellow) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Bacterial SMase (Enzyme) Enzyme->Complex Product1 TNPAL-Ceramide (Hydrophobic / Organic Phase) Complex->Product1 Hydrolysis Product2 Phosphorylcholine (Hydrophilic / Aqueous Phase) Complex->Product2 Release

Figure 1: Enzymatic hydrolysis of TNPAL-SM.[1][3] The reaction yields a hydrophobic chromogenic product (TNPAL-Ceramide) quantifiable after phase separation.[1]

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
This compound High Purity (>98% TLC)Chromogenic Substrate.[1]
Reaction Buffer 250 mM Tris-HCl, 20 mM MgCl₂, pH 7.4Optimal pH/cofactors for B. cereus/S. aureus SMase.[1]
Triton X-100 1.0% (v/v) SolutionSolubilizes the lipid substrate into mixed micelles.
Extraction Solvent Heptane (n-Heptane)Upper organic phase for product isolation.[1]
Stop Solution Isopropanol : Heptane : 2M H₂SO₄ (40:10:[1]1)Stops reaction and facilitates phase separation.[1]
Enzyme Control Bacillus cereus SMase (purified)Positive control for standard curve.[1]
Equipment
  • Spectrophotometer compatible with UV/Vis (Quartz or UV-transparent cuvettes/plates).[1]

  • Glass vials (borosilicate) for extraction (plastics may leach or dissolve in heptane).[1]

  • Vortex mixer (high speed).[1]

  • Centrifuge (capable of 2,000 x g) to clarify phases.[1]

Detailed Experimental Protocol

Phase 1: Substrate Preparation (The "Film" Method)

Context: TNPAL-SM is a lipid.[1][4] Simply adding it to water will result in uneven suspension. It must be dried and reconstituted into micelles.

  • Aliquot: Pipette the required amount of TNPAL-SM (dissolved in Chloroform/Methanol) into a glass vial.

    • Standard: 0.05 mg per reaction.[1][5]

  • Evaporation: Use a gentle stream of Nitrogen gas (

    
    ) to evaporate the solvent. Rotate the vial at a 45° angle to create a thin, uniform yellow film on the glass wall.
    
  • Reconstitution: Add Reaction Buffer containing Triton X-100 (e.g., 0.2% final concentration in the assay) to the vial.

  • Micelle Formation: Vortex vigorously for 2 minutes. The solution should appear clear yellow.[5] If cloudy, warm slightly to 37°C and vortex again.

Phase 2: Enzymatic Reaction
  • Setup: In microcentrifuge tubes or glass vials, combine:

    • 10 µL Bacterial Sample (or Enzyme Standard)[1]

    • 190 µL TNPAL-SM Micelle Solution[1]

  • Incubation: Incubate at 37°C for 10–30 minutes (depending on expected activity).

    • Note: The reaction is linear until ~15% substrate depletion.

Phase 3: Extraction (The Differential Partition)

Critical Step: This separates the product from the substrate.[1]

  • Stop Reaction: Add 1.5 mL of Stop Solution (Isopropanol:Heptane:H₂SO₄) to each tube.

  • Extraction: Add 1.0 mL of n-Heptane and 1.0 mL of H₂O .

  • Emulsification: Vortex vigorously for 10 seconds.

  • Separation: Centrifuge at 2,000 x g for 5 minutes.

    • Result: Two distinct phases will form.[1]

      • Upper Phase (Heptane): Contains TNPAL-Ceramide (Product).[1]

      • Lower Phase (Aqueous/Alcohol): Contains unreacted TNPAL-SM and Phosphorylcholine.[1]

Phase 4: Quantification
  • Transfer: Carefully remove 200–800 µL of the Upper Heptane Phase . Avoid touching the interface.

  • Measurement: Transfer to a quartz cuvette.

  • Read: Measure Absorbance at 330 nm (

    
    ).
    
    • Blanking: Zero the spectrophotometer using the upper phase of a "No Enzyme" control.

Workflow Visualization

Assay_Workflow Prep Step 1: Substrate Prep Dry TNPAL-SM to film Resuspend in Triton X-100 Incubate Step 2: Enzymatic Reaction Add Bacterial Sample 37°C, 30 min Prep->Incubate Stop Step 3: Stop & Extract Add IPA:Heptane:H2SO4 Add Water + Heptane Incubate->Stop Spin Step 4: Phase Separation Centrifuge 2000xg Stop->Spin Read Step 5: Quantification Transfer Upper Phase (Heptane) Read Absorbance @ 330nm Spin->Read Isolate Organic Phase

Figure 2: Step-by-step workflow for the TNPAL-SM spectrophotometric assay.

Data Analysis & Unit Definition

Calculation

The activity is calculated based on the extinction coefficient of the TNP group in heptane.


[1]
  • 
    : Absorbance of sample.
    
  • 
    : Absorbance of no-enzyme control.[1]
    
  • 
    : Volume of heptane phase extracted (e.g., 1.0 mL).[1]
    
  • 
    : Extinction coefficient of TNPAL-Ceramide in heptane (approx.[1] 13.5 mM⁻¹cm⁻¹  at 330 nm, verify with standard curve).[1]
    
  • 
    : Incubation time (minutes).
    
  • 
    : Volume of enzyme added (mL).
    
Unit Definition

One unit is defined as the amount of enzyme required to hydrolyze 1.0 µmole of this compound per minute at pH 7.4 and 37°C.[5]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Blank Substrate contamination in upper phase.[1]Ensure complete phase separation.[1] Increase centrifugation time. Ensure pH is acidic during extraction (H₂SO₄ is critical) to keep substrate protonated/polar.[1]
Low Signal Incomplete micelle formation.Ensure the lipid film is fully dissolved in the Triton X-100 buffer. The solution must be clear yellow, not cloudy, before adding enzyme.
Emulsion Persistence Insufficient salt or acid.[1]Add slightly more H₂SO₄ or saturate the aqueous phase with NaCl to drive phase separation ("salting out").[1]
Non-Linear Rates Substrate depletion.[1]Reduce incubation time or dilute the bacterial sample. Ensure <15% of substrate is consumed.

References

  • Gatt, S., et al. (1978).[1] "A spectrophotometric method for determination of sphingomyelinase." Analytical Biochemistry, 88(2), 500-509.[1]

  • Sigma-Aldrich. (n.d.).[1] "Enzymatic Assay of Sphingomyelinase (EC 3.1.4.12) - this compound Method."[1][5] Sigma Quality Control Protocols.

  • Ito, M., et al. (2004).[1] "Identification of the teichoic acid phosphorylcholine esterase in Streptococcus pneumoniae." Journal of Biological Chemistry.

  • Cell Biolabs. (2025).[1] "Sphingomyelin Assay Kit Principles." Cell Biolabs Product Support.

Sources

Troubleshooting & Optimization

Troubleshooting low sensitivity in TNPAL-sphingomyelin spectrophotometric assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TNPAL-Sphingomyelin Spectrophotometric Assays

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the this compound spectrophotometric assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low sensitivity, encountered during their experiments. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your assay for robust and reproducible results.

The this compound assay is a colorimetric method used to measure the activity of sphingomyelinase (SMase). The enzyme hydrolyzes the synthetic substrate, N-omega-trinitrophenyl-aminolauroylsphingosylphosphorylcholine (this compound), to release a colored product, TNPAL-N-Acylsphingosine, which can be quantified by measuring absorbance.[1][2] This guide will address the critical factors that can lead to low signal and poor sensitivity.

Troubleshooting Guide: Low Sensitivity & Poor Signal-to-Noise

Low sensitivity is the most common issue reported with this assay. It typically manifests as a low absorbance reading for your positive controls or samples, making it difficult to distinguish true enzymatic activity from background noise. Let's break down the potential causes and solutions in a systematic way.

Core Experimental Workflow

Before diving into specific issues, it's crucial to visualize the entire workflow. Errors at any stage can propagate and result in low sensitivity.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_extraction Phase 3: Product Extraction cluster_readout Phase 4: Data Acquisition Reagent_Prep Reagent & Buffer Preparation Substrate_Prep Substrate Aliquoting & Solvent Evaporation Sample_Prep Sample/Enzyme Dilution Incubation Incubation at 37°C (Enzyme + Substrate) Sample_Prep->Incubation Initiate Reaction Stop_Reaction Add Stop Solution (Isopropanol:Heptane:H2SO4) Incubation->Stop_Reaction Terminate Reaction Phase_Separation Vigorous Mixing & Phase Separation Stop_Reaction->Phase_Separation Extraction Transfer of Upper (Heptane) Phase Phase_Separation->Extraction Spectro_Read Spectrophotometric Reading (e.g., A330nm or A570nm) Extraction->Spectro_Read

Caption: Overview of the this compound assay workflow.

Q1: My absorbance readings are near zero, even for my positive control. Is my substrate compromised?

A: This is a highly probable cause. The this compound substrate is chemically unstable and susceptible to degradation, which is a primary reason for complete signal loss.[1]

  • Causality: The substrate is delivered in a chloroform:methanol solvent. Once the solvent is evaporated to create the substrate film, the molecule is exposed and can degrade if not handled properly. Furthermore, incomplete solubilization of the substrate film in the assay buffer will prevent the enzyme from accessing it.

  • Trustworthiness Check (Self-Validation): Before running a full plate, test your prepared substrate. A properly prepared and solubilized substrate solution should be a clear yellow color.[1] If it is cloudy or you see particulate matter, the substrate has not been properly handled.

Protocol: Proper Substrate Handling and Solubilization

  • Aliquoting: Aliquot the this compound stock solution into individual glass vials (one per reaction) on ice.[1]

  • Solvent Evaporation: Evaporate the solvent using a gentle stream of nitrogen gas. Hold the vial at a 45° angle and rotate it slowly to create a thin, even yellow film on the vial wall. This increases the surface area for subsequent solubilization.[1]

  • Immediate Use: Cap the vial immediately and keep it on ice. The substrate film is unstable and should be used right away.[1]

  • Solubilization: Add the assay buffer and detergent (e.g., Triton X-100) to the vial. Swirl or vortex gently to ensure the entire yellow film is dissolved and the solution is clear. This step is critical.

Q2: I see some signal, but it's very weak and doesn't increase over time. Could my enzyme be inactive?

A: Yes, loss of enzyme activity is another major contributor to low sensitivity. This can be due to improper dilution, storage, or the presence of inhibitors in your sample.

  • Causality: Sphingomyelinase, like most enzymes, is sensitive to temperature, pH, and repeated freeze-thaw cycles. It must be stored and handled under conditions that preserve its tertiary structure and active site integrity.

  • Trustworthiness Check (Self-Validation): Always run a positive control using a known, active sphingomyelinase preparation at a concentration expected to give a mid-to-high range signal. If this control fails, the issue lies with your common reagents (buffer, substrate) or the enzyme itself, not your experimental samples.

Protocol: Enzyme Handling and Activity Verification

  • Storage: Store the enzyme stock at the recommended temperature (typically -20°C or -80°C).

  • Dilution: Immediately before use, prepare the final enzyme solution by diluting the stock in a cold, appropriate buffer (e.g., Tris-HCl with MgCl2).[1] Do not prepare large batches of diluted enzyme to be used over a long period.

  • Sample Matrix Effects: If you are testing biological samples, they may contain endogenous inhibitors. Consider running a spike-in control: add a known amount of active SMase to a sample well and a buffer-only well. If the activity in the sample well is significantly lower than in the buffer well, an inhibitor is likely present.

Q3: My signal is low and my results are not reproducible. Are my reaction conditions optimal?

A: Sub-optimal reaction conditions are a frequent cause of poor assay performance. The enzymatic reaction is a delicate balance of multiple factors. Spectrophotometric assays require careful optimization of parameters like temperature, pH, and reagent concentrations to ensure reliability.[3][4]

  • Causality:

    • Temperature: The standard assay is run at 37°C. Lower temperatures will drastically reduce the rate of reaction.[1]

    • pH: The optimal pH is typically around 7.4 for bacterial SMase.[1] Deviations can protonate or deprotonate key amino acid residues in the enzyme's active site, reducing its catalytic efficiency.

    • Detergent Concentration: Detergents like Triton X-100 are crucial for creating micelles that present the lipid substrate to the enzyme. The concentration of this detergent is critical; too little results in poor substrate availability, while too much can denature the enzyme.[5] Studies have shown that adjusting detergent concentration can significantly impact assay sensitivity.[5]

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale & Key Considerations
Temperature 37°COptimal for most bacterial sphingomyelinases. Ensure consistent heating across all wells.[1]
pH 7.4Optimal for enzyme activity. Verify the pH of your final buffer at 37°C.[1]
Substrate (TNPAL-SM) ~12% (w/v) in final mixEnsure complete solubilization. Substrate should not be limiting.[1]
Detergent (Triton X-100) ~1.0% (v/v) in final mixCritical for substrate presentation. May require optimization for your specific enzyme/sample.[1][5]
Incubation Time 15-60 minutesMust be within the linear range of the reaction. Test multiple time points.
Wavelength ~330 nmWavelength for measuring the TNPAL-N-Acylsphingosine product.[1] Verify with a spectrum scan if possible.

Protocol: Verifying the Linear Range of the Reaction

To ensure your measurements are valid, you must operate within the linear range where product formation is proportional to time and enzyme concentration.

  • Prepare a master mix of buffer, substrate, and detergent.

  • Set up multiple identical reactions with your positive control enzyme.

  • Stop the reaction at different time points (e.g., 5, 10, 20, 30, 45, 60 minutes).

  • Process and read the absorbance for each time point.

  • Plot Absorbance vs. Time. The initial part of the curve should be a straight line. Choose an incubation time that falls squarely within this linear portion for all subsequent experiments.

Frequently Asked Questions (FAQs)

Q: What is the specific role of the Isopropanol:Heptane:H2SO4 stop solution?

A: This solution serves two purposes. First, the organic solvents and acid denature the sphingomyelinase, instantly stopping the reaction. Second, it facilitates the liquid-liquid extraction of the product. The hydrophobic product (TNPAL-N-Acylsphingosine) preferentially partitions into the upper, non-polar heptane layer, while the unreacted, more polar substrate remains in the lower aqueous/isopropanol layer. This separation is crucial for reducing background signal from the unreacted substrate.[1]

Q: Can I use a different substrate? I've heard this compound can be problematic.

A: Yes, other substrates exist, including natural sphingomyelin (often radiolabeled) and other synthetic substrates.[6][7] However, be aware that some mutated forms of sphingomyelinase show different activity levels with artificial versus natural substrates, which can be a "diagnostic pitfall" in clinical settings.[8][9] While the this compound assay is valuable for many research applications, if you suspect your enzyme has altered substrate affinity, validating your results with a different assay format, such as one using a natural substrate, is advisable.[7]

Q: My sample contains high concentrations of thiols (DTT, β-mercaptoethanol). Could this be an issue?

A: While the TNPAL protocol does not explicitly mention thiol interference, it is a known issue in other coupled enzymatic assays that use fluorescent or colorimetric probes, which can be reduced by thiols.[10] If your sample requires reducing agents, it is best to run a control to test for interference. Prepare a sample with the reducing agent but without the enzyme and compare its absorbance to a buffer-only blank. A significant difference indicates interference.

Q: How do I properly set up my blanks and controls?

A: A robust set of controls is the foundation of a trustworthy assay.[11]

  • Reagent Blank: Contains all reagents (buffer, substrate, etc.) but no enzyme. This accounts for background absorbance from the reagents themselves.

  • Sample Blank (if applicable): Contains the sample being tested plus all reagents except the substrate. This accounts for any color originating from your sample.

  • Positive Control: Contains a known, active sphingomyelinase enzyme. This validates that the assay system is working correctly.

  • Negative Control: Can be a heat-inactivated enzyme or a sample known to have no SMase activity.

G Assay_Principle This compound (Substrate) (Low Absorbance at 330nm) Enzyme Sphingomyelinase Assay_Principle->Enzyme Hydrolysis Product TNPAL-N-Acylsphingosine (Product) (High Absorbance at 330nm) Enzyme->Product Water H₂O Water->Enzyme

Caption: Enzymatic hydrolysis of this compound.

References

  • SciELO. Validation of spectrophotometric microplate methods for polyphenol oxidase and peroxidase activities analysis in fruits and vegetables. Available from: [Link]

  • Zhu, X., & Li, X. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods, 15(4), 455-463. Available from: [Link]

  • Zhu, A., et al. (2018). A high-throughput sphingomyelinase assay using natural substrate. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 58-65. Available from: [Link]

  • RSC Publishing. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Available from: [Link]

  • ResearchGate. Validation of a UV Spectrophotometric Method for Determination of Proteolytic Activity of Enzymatic Detergents. Available from: [Link]

  • ResearchGate. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate. Available from: [Link]

  • Cell Biolabs, Inc. Sphingomyelin Assay Kit. Available from: [Link]

  • Gelb, M. H., et al. (2006). Reliable Assay of Acid Sphingomyelinase Deficiency with the Mutation Q292K by Tandem Mass Spectrometry. Clinical Chemistry, 52(11), 2149-2151. Available from: [Link]

  • Medscape. Sphingomyelinase Deficiency Workup. Available from: [Link]

  • Cell Biolabs, Inc. Sphingomyelin Assay. Available from: [Link]

  • MDPI. From Genes to Treatment: Literature Review and Perspectives on Acid Sphingomyelinase Deficiency in Children. Available from: [Link]

  • Gatt, S., Dinur, T., & Barenholz, Y. (1978). A spectrophotometric method for determination of sphingomyelinase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 530(3), 503-507. Available from: [Link]

  • NCBI. Quantitative determination of sphingomyelin - Glycoscience Protocols. Available from: [Link]

  • McGovern, M. M., et al. (2006). Acid Sphingomyelinase Deficiency. In GeneReviews®. University of Washington, Seattle. Available from: [Link]

  • Gellerman, K., et al. (2015). Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate. Clinical Biochemistry, 48(6), 425-428. Available from: [Link]

Sources

Improving TNPAL-sphingomyelin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving TNPAL-sphingomyelin solubility in aqueous buffers Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: February 21, 2026

Executive Summary & Molecule Profile[2]

This compound (N-omega-trinitrophenyl-aminolauryl-sphingosylphosphorylcholine) is a synthetic sphingomyelin analog used primarily as a chromogenic or fluorescent substrate for sphingomyelinase (SMase) assays and membrane turnover studies.[1]

  • The Challenge: Like natural sphingomyelin, TNPAL-SM is amphiphilic with a high critical micelle concentration (CMC).[1] It is insoluble in water. Direct addition to aqueous buffers results in precipitation, aggregation, and fluorescence quenching (due to the proximity of TNP groups in aggregates).

  • The Solution: Successful solubilization requires a "carrier" system to shield the hydrophobic aminolauroyl-TNP tail from the aqueous environment.

Quick Reference Data
PropertySpecification
Full Name Trinitrophenylaminolauroyl-sphingomyelin
CAS Number 117985-56-5
Molecular Weight ~873.03 g/mol
Appearance Yellow solution (in organic solvent) or yellow film (dried)
Excitation/Emission Abs: ~330 nm (Yellow) / Em: ~530–570 nm (Environment dependent)
Solubility (Organic) Soluble in Chloroform:Methanol (2:1), Ethanol, DMSO
Solubility (Aqueous) Insoluble without carrier (BSA) or detergent (Triton X-100)

Decision Matrix: Choosing Your Solubilization Strategy

Before starting, select the protocol that matches your downstream application.

SolubilizationStrategy cluster_notes Constraint Check Start Start: Downstream Application? Enzymatic In Vitro Enzymatic Assay (e.g., SMase activity) Start->Enzymatic Cellular Live Cell Imaging or Detergent-Sensitive Assays Start->Cellular Triton Protocol A: Triton X-100 Micelles Enzymatic->Triton High throughput, Robust signal BSA Protocol B: Defatted BSA Complexation Cellular->BSA Physiological, Non-lytic Note1 Warning: Triton X-100 lyses cells. Triton->Note1 Note2 Requirement: BSA must be Fatty Acid Free. BSA->Note2

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Protocol A: The Triton X-100 Method (Standard for SMase Assays)[1]

This is the industry-standard method for colorimetric or fluorometric sphingomyelinase assays.[1] The detergent forms mixed micelles with the lipid, presenting it to the enzyme in a dispersed state.

Best For: High-throughput screening, purified enzyme assays.[1] Avoid If: You are treating live cells (detergent causes lysis).[1]

Reagents Required[2][3][4][5][6][7]
  • This compound stock (in CHCl₃/MeOH).[1]

  • Triton X-100 (Molecular Biology Grade).[1]

  • Glass vials (Do not use plastic for the drying step).

  • Nitrogen gas stream.[2][3][4]

Step-by-Step Methodology
  • Aliquot and Dry:

    • Transfer the required amount of TNPAL-SM (e.g., 0.05 mg) into a glass vial.[2]

    • Evaporate the organic solvent under a gentle stream of nitrogen.[2]

    • Critical Technique: Rotate the vial at a 45° angle while drying to coat the bottom walls with a thin, uniform yellow film . Do not let it dry into a clump at the bottom.

  • Prepare Detergent Solution:

    • Prepare a 0.2% (v/v) Triton X-100 solution in dH₂O or your reaction buffer (e.g., 250 mM Tris-HCl, 10 mM MgCl₂).[1]

  • Reconstitution (Solubilization):

    • Add the Triton X-100 solution to the glass vial containing the dried lipid film.

    • Vortex vigorously for 1–2 minutes.

    • Observation: The yellow film should detach from the glass and dissolve. The solution should appear clear yellow .[2] If it is cloudy, the micelles are too large or the lipid has not fully solubilized.

  • Equilibration:

    • Incubate at 37°C for 5 minutes before adding the enzyme to ensure thermodynamic stability of the micelles.

Protocol B: The Defatted BSA Complexation Method

This method utilizes Bovine Serum Albumin (BSA) as a carrier protein.[1][5][4] The hydrophobic binding pockets of BSA (normally used for fatty acid transport) will sequester the lipid tails, keeping the TNPAL-SM soluble in aqueous media without detergents.

Best For: Live cell uptake studies, metabolic tracking, detergent-sensitive enzymes. Critical Requirement: You must use Fatty Acid-Free (Defatted) BSA .[1] Standard BSA is already occupied by lipids and will not bind the TNPAL-SM efficiently.[1]

Reagents Required[2][3][4][5][6][7]
  • This compound (dried film).[1]

  • Absolute Ethanol (anhydrous).[1]

  • Fatty Acid-Free BSA (e.g., fraction V, heat shock treated).[1]

  • PBS or physiological buffer (warm).[1]

Step-by-Step Methodology
  • Prepare the Carrier Solution:

    • Dissolve Fatty Acid-Free BSA in PBS to a concentration of 4 mg/mL (approx. 60 µM) .

    • Warm the BSA solution to 37°C .

  • Prepare Lipid Stock:

    • Dry the TNPAL-SM as described in Protocol A (Nitrogen stream).[1]

    • Redissolve the dried lipid in a small volume of Absolute Ethanol to create a concentrated stock (e.g., 1 mM).

    • Note: Keep the ethanol volume low.[6] The final ethanol concentration in your experiment should be <1% to avoid cytotoxicity.

  • The Injection Technique (The "Martin" Method):

    • Place the warm BSA solution on a vortex mixer set to medium-high speed.

    • While vortexing, inject the ethanolic lipid solution directly into the center of the BSA vortex.

    • Why? Rapid dispersion prevents lipid-lipid aggregation, favoring lipid-BSA association.[1]

  • Dialysis (Optional but Recommended for Cells):

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking.

    • If the <1% ethanol is a concern, dialyze the solution against PBS overnight at 4°C to remove the solvent.

Troubleshooting & FAQs

Q1: My solution is cloudy/milky after reconstitution. What happened?

Diagnosis: You have formed large multi-lamellar vesicles (liposomes) or aggregates rather than mixed micelles or BSA complexes. Fix:

  • For Protocol A: Add more Triton X-100 (up to 1% final) or sonicate the solution in a bath sonicator for 2 minutes.

  • For Protocol B: The injection was likely too slow, or the BSA was not defatted. You cannot "fix" this easily; it is best to restart. Ensure the BSA is warm (37°C) during injection.

Q2: I see yellow flakes floating or stuck to the wall of the tube.

Diagnosis: Incomplete solubilization. This often happens if the lipid film was too thick or if plastic tubes were used for drying (solvents can leach plasticizers, or lipids adhere too strongly to polypropylene). Fix: Always use glass vials for the drying step. Ensure you rotate the vial during drying to create a thin film, not a pellet.

Q3: The fluorescence signal is much lower than expected.

Diagnosis: Self-quenching.[1] TNP (and NBD) fluorophores self-quench when packed tightly together (e.g., inside a micelle or aggregate).[1] Fix:

  • Dilute the probe.[7][6] Paradoxically, adding less probe often yields a brighter signal per molecule because it reduces quenching.

  • Ensure complete solubilization.[4] Monomeric (BSA-bound) or well-micellized lipids fluoresce brighter than aggregated ones.[1]

Q4: Can I store the solubilized TNPAL-SM?

Recommendation:

  • Triton X-100 solution: Can be stored at 4°C for 1–2 weeks.[1] Protect from light.[7]

  • BSA complex: Unstable long-term.[1] Prepare fresh. If necessary, store at -20°C, but efficiency drops upon freeze-thaw.[1]

Mechanism of Action

Understanding how these protocols work ensures reproducibility.

Mechanism cluster_A Protocol A: Detergent cluster_B Protocol B: Protein Carrier Lipid TNPAL-SM (Hydrophobic) Micelle Mixed Micelle (Triton + Lipid) Lipid->Micelle + Triton X-100 (Entrapment) Complex BSA-Lipid Complex Lipid->Complex + Defatted BSA (Hydrophobic Pocket)

Figure 2: Solubilization mechanisms.[1] Protocol A uses detergent micelles to sequester the lipid tail. Protocol B uses the hydrophobic binding pockets of albumin.

References

  • Sigma-Aldrich. (n.d.).[1] Sphingomyelinase Assay Kit (Product Code: S-1014) Technical Bulletin. Retrieved from [1]

  • Gatt, S., et al. (1978). "A spectrophotometric method for determination of sphingomyelinase." Analytical Biochemistry, 88(2), 500-509.[1]

  • Pagano, R. E., & Martin, O. C. (1988). "A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells." Biochemistry, 27(12), 4439–4445. (Describes the BSA complexation method for fluorescent lipids).

  • Cayman Chemical. (n.d.).[1] Preparation of Lipid-BSA Complexes. Cayman Chemical Technical Support.

Sources

Technical Support Hub: TNPAL-Sphingomyelin Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of using TNPAL-Sphingomyelin (N-trinitrophenylaminolauroyl-sphingomyelin) in enzymatic assays. This content is structured as a Tier-3 Support Hub for researchers requiring in-depth troubleshooting and protocol optimization.

Topic: Effect of pH on this compound Absorbance & Assay Stability Document ID: TS-TNPAL-001 Applicable For: Enzymatic assays of Acid (ASM) and Neutral (NSM) Sphingomyelinase.

Core Technical Analysis: The pH-Absorbance Nexus

In this compound assays, pH is not merely a variable for enzymatic activity; it is the governing factor for substrate solubility, product extraction efficiency, and signal integrity .

The TNPAL moiety (Trinitrophenylaminolauroyl) serves as a chromophore (Absorbance


). Unlike fluorometric assays that read directly in the well, TNPAL assays typically rely on a biphasic extraction  (Gatt method) where the hydrophobic product (TNPAL-Ceramide) is separated from the hydrophilic substrate (TNPAL-SM).
The Three Critical pH Checkpoints
CheckpointpH RangeCritical ImpactFailure Mode
1. Enzymatic Hydrolysis 4.5–5.0 (Acid SMase)7.4 (Neutral SMase)Determines catalytic turnover (

).
False Negative: Running NSM at pH 5.0 (or vice versa) yields near-zero activity.
2. Substrate Micellization < 5.0 TNPAL-SM is an amphipathic lipid. Low pH increases protonation of the headgroup, altering critical micelle concentration (CMC).High Background: Aggregated substrate may trap product or fail to interact with the enzyme.
3. Phase Separation Extraction Phase pH affects the partition coefficient (

) of the cleaved product into the organic phase (Heptane/Toluene).
Drifting Baseline: If extraction pH is uncontrolled, unreacted substrate may "leak" into the organic phase.

Diagnostic Workflows (Visualized)

Workflow A: The TNPAL Extraction Mechanism

Understanding where your signal comes from is the first step to troubleshooting.

TNPAL_Mechanism Substrate TNPAL-SM (Substrate) Reaction Hydrolysis (Cleavage of Phosphocholine) Substrate->Reaction pH Dependent Enzyme SMase Enzyme (Acid or Neutral) Enzyme->Reaction Stop Stop & Extract (Heptane/Isopropanol) Reaction->Stop PhaseAq Aqueous Phase (Discard) Contains: Unreacted Substrate Stop->PhaseAq Partitioning PhaseOrg Organic Phase (Measure A330) Contains: TNPAL-Ceramide Stop->PhaseOrg Extraction

Figure 1: The standard Gatt extraction principle. Signal specificity depends on the product (Ceramide) moving to the organic phase while the substrate stays aqueous.

Workflow B: Troubleshooting Absorbance Anomalies

Use this logic gate to identify the root cause of your pH-related issues.

Troubleshooting_Tree Start Issue: Erratic Absorbance (A330) CheckTurbidity Is the Organic Phase Cloudy? Start->CheckTurbidity CloudyYes YES: Moisture/Emulsion CheckTurbidity->CloudyYes CloudyNo NO: Clear Solution CheckTurbidity->CloudyNo ActionCentrifuge Action: Centrifuge higher speed or warm to 25°C CloudyYes->ActionCentrifuge CheckBlank Is the Blank (No Enzyme) High? CloudyNo->CheckBlank BlankHigh YES: Substrate Leakage CheckBlank->BlankHigh BlankLow NO: Low Signal CheckBlank->BlankLow ActionBuffer Action: Check Extraction pH. Substrate is entering organic phase. BlankHigh->ActionBuffer ActionEnzyme Action: Verify Enzyme pH Optima (ASM vs NSM) BlankLow->ActionEnzyme

Figure 2: Decision tree for isolating pH and solubility artifacts in absorbance readings.

Troubleshooting Guides & FAQs

Issue 1: "My blank (no enzyme) has a high absorbance reading."

Diagnosis: Substrate Carryover. The TNPAL-SM substrate is amphipathic. Ideally, it remains in the aqueous phase. However, if the pH of the extraction buffer drifts or if the ionic strength is too low, the substrate may become sufficiently hydrophobic to partition into the heptane layer. Corrective Action:

  • Verify Buffer pH: Ensure your stop solution/extraction buffer maintains the intended pH.

  • Increase Ionic Strength: Adding a small amount of KCl or MgCl₂ (up to 10mM) to the aqueous phase can "salt out" the hydrophobic product while keeping the polar substrate in the water phase.

  • Strict Phase Separation: Ensure you are not accidentally pipetting the interface layer.

Issue 2: "The absorbance readings are fluctuating or drifting over time."

Diagnosis: Turbidity (Micro-emulsions). TNPAL assays often use Heptane or Toluene. Small water droplets suspended in the organic phase scatter light at 330 nm, causing artificial absorbance spikes. Corrective Action:

  • Centrifugation: After extraction, centrifuge at 2,000 x g for 5–10 minutes to break the emulsion.

  • Temperature Control: Lipids can precipitate if the plate/cuvette is cold. Allow the organic phase to equilibrate to 25°C before reading.

  • Wavelength Check: Read at 330 nm . Reading at lower UV wavelengths increases sensitivity to solvent impurities.

Issue 3: "I see no activity for Acid Sphingomyelinase (ASM)."

Diagnosis: pH Mismatch or Inactivation. ASM is strictly lysosomal (pH ~4.5–5.0). It is virtually inactive at neutral pH. Corrective Action:

  • Buffer Formulation: Use Sodium Acetate (pH 5.0) rather than Tris or HEPES (which buffer poorly at acidic pH).

  • Detergent Necessity: ASM often requires Triton X-100 (0.1% – 1.0%) or Taurocholate to access the substrate in the micelle. Without detergent, the enzyme cannot penetrate the lipid interface.

Validated Experimental Protocol (Self-Validating)

This protocol incorporates "Stop-Check" points to ensure data integrity.

Reagents:

  • Substrate: 12% (w/v) this compound in reaction buffer.

  • Buffer A (ASM): 250 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

  • Buffer B (NSM): 250 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Extraction Solvent: Heptane (or Toluene).

  • Stop Solution: Isopropanol/Water/Heptane system.[1]

Step-by-Step Methodology:

  • Substrate Preparation (Critical):

    • Evaporate TNPAL-SM solvent under nitrogen.[1][2]

    • Resuspend in the appropriate Assay Buffer (A or B) containing 1% Triton X-100 .

    • Validation: Vortex vigorously.[3] The solution must be clear or slightly opalescent, not milky.

  • Enzymatic Reaction:

    • Mix 10 µL Sample + 10 µL Substrate Solution.

    • Incubate at 37°C for 30–60 minutes.

  • Termination & Extraction:

    • Add 150 µL Isopropanol (Stops reaction).

    • Add 100 µL Heptane (Extraction phase).

    • Add 80 µL Water (Induces phase separation).

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 5 minutes.

    • Visual Check: You should see two distinct layers. The Upper Layer (Heptane) contains the product (Yellow). The Lower Layer (Aqueous) contains the unreacted substrate.

  • Measurement:

    • Transfer 80 µL of the Upper Layer to a quartz or UV-transparent microplate.

    • Read Absorbance at 330 nm .[1]

Calculation:


[1]
  • 
    : Millimolar extinction coefficient (typically 14.0 mM⁻¹cm⁻¹  for TNPAL).[1]
    
  • 
    : Volume of organic phase (mL).
    
  • 
    : Time (min).
    

References

  • Gatt, S., Dinur, T., & Barenholz, Y. (1978). Assay of enzymes of lipid metabolism with colored and fluorescent derivatives of natural lipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 530(3), 503-507.

    • Context: The foundational paper establishing the TNPAL extraction method and extinction coefficients.
  • Sigma-Aldrich. Enzymatic Assay of Sphingomyelinase (EC 3.1.4.12) - Protocol SSTNPA01.[1]

    • Context: Standardized industrial protocol for TNPAL-SM usage, confirming A330nm detection and pH buffers.
  • Koval, M., & Pagano, R. E. (1991). Intracellular transport and metabolism of sphingomyelin. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

    • Context: Discusses the pH dependence of sphingomyelinase isoforms and substrate behavior in acidic vs. neutral compartments.

Sources

Technical Support Center: Correcting for Spontaneous Hydrolysis in TNPAL-Sphingomyelin Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Challenge

As a Senior Application Scientist, I frequently encounter a specific artifact in sphingomyelinase (SMase) screening: signal drift in negative controls .

TNPAL-sphingomyelin (N-ω-trinitrophenylaminolauroyl-sphingosylphosphorylcholine) is a powerful colorimetric substrate. However, it is chemically labile. Unlike natural sphingomyelin, the TNPAL chromophore renders the molecule susceptible to non-enzymatic hydrolysis (spontaneous cleavage) in aqueous buffers, particularly at physiological pH (7.4) and elevated temperatures (37°C).[1][2][3]

If not corrected, this spontaneous hydrolysis creates a "false floor" of absorbance, inflating IC50 values for inhibitors or masking low-activity mutants. This guide provides a self-validating protocol to mathematically and experimentally isolate true enzymatic activity from this background noise.

Diagnostic Workflow: Is Your Background Signal Valid?

Before altering your protocol, use this decision matrix to determine if your background signal is within the acceptable tolerance or if it indicates reagent degradation.

TNPAL_Troubleshooting Start START: High Absorbance in No-Enzyme Control? Check_Storage Check Substrate Storage: Was TNPAL-SM stored in solution? Start->Check_Storage Fresh_Prep Action: Prepare FRESH substrate from lyophilized powder/solvent. Check_Storage->Fresh_Prep Yes (Degradation risk) Check_Time Check Incubation Time: Is assay >60 minutes? Check_Storage->Check_Time No (Freshly made) Proceed Proceed to Mathematical Correction (Section 4) Fresh_Prep->Proceed Reduce_Time Action: Reduce time or increase enzyme concentration. Check_Time->Reduce_Time Yes Check_Buffer Check Buffer pH: Is pH > 7.5? Check_Time->Check_Buffer No Reduce_Time->Proceed Adjust_pH Action: TNPAL is unstable at alkaline pH. Adjust to pH 7.4 exactly. Check_Buffer->Adjust_pH Yes Calc_Check Calculation Check: Are you subtracting the Blank from EACH timepoint? Check_Buffer->Calc_Check No Adjust_pH->Proceed Calc_Check->Proceed Yes

Figure 1: Diagnostic decision tree for identifying sources of non-enzymatic signal drift in TNPAL-SM assays.

Optimized Experimental Protocol

To rigorously correct for spontaneous hydrolysis, you cannot simply run a single "blank" well. You must run a parallel substrate control .

The Principle

The assay measures the release of the chromogenic TNPAL-derivative (absorbing at 330 nm ) upon cleavage of the phosphodiester bond.

  • Total Signal (

    
    ):  Enzyme Activity + Spontaneous Hydrolysis
    
  • Background Signal (

    
    ):  Spontaneous Hydrolysis only
    
Reagent Preparation (Critical Steps)
  • Substrate Handling: this compound is often supplied in solution (e.g., chloroform/methanol). You must evaporate the solvent completely under nitrogen gas and reconstitute immediately before use.

    • Why? Storing TNPAL-SM in aqueous buffer for >4 hours leads to significant autosignaling.

  • Micelle Formation: Reconstitute in buffer containing 2% Triton X-100 (or similar non-ionic detergent).

    • Why? SMase is an interfacial enzyme. It requires mixed micelles to access the substrate. Without detergent, the reaction rate is erratic, making background subtraction unreliable.

Step-by-Step Workflow
StepComponentTest Well (Sample)Substrate Control (Blank)Enzyme Control (Optional)
1 Assay Buffer (pH 7.4)10 µL20 µL10 µL
2 Enzyme Source 10 µL0 µL 10 µL
3 TNPAL-SM Substrate 20 µL20 µL0 µL
4 Vehicle/Buffer0 µL0 µL20 µL
5 Incubation 37°C (30-60 min)37°C (30-60 min)37°C (30-60 min)
6 Stop Solution 100 µL100 µL100 µL
7 Read Absorbance 330 nm330 nm330 nm

Note: The "Stop Solution" is typically a high pH buffer or organic solvent extraction mix (e.g., chloroform/methanol) depending on the specific kit or home-brew protocol. If performing a continuous read, skip step 6.

Data Analysis: The Correction Algorithm

Spontaneous hydrolysis is time-dependent. Therefore, a static subtraction at the end point is often insufficient if you are doing kinetic reads.

Method A: Endpoint Correction

For standard screening (single read at 60 mins):



Method B: Kinetic Correction (Best Practice)

If measuring over time, the rate of spontaneous hydrolysis may not be linear.

  • Plot

    
     vs. Time for both Test  and Substrate Control .
    
  • Calculate the slope (

    
    ) for the linear portion of both curves.
    
  • Derive the corrected rate:

    
    
    

Validation Criteria:

  • The

    
     should be 
    
    
    
    of
    
    
    for a robust assay. If
    
    
    is
    
    
    , your buffer pH may be drifting, or the substrate stock is degraded.

Frequently Asked Questions (FAQs)

Q1: My Substrate Control (Blank) turns yellow immediately after adding the substrate. Why? A: This indicates the substrate has already hydrolyzed in the stock solution. TNPAL-SM is extremely sensitive to moisture when stored.

  • Fix: Always store the stock powder desiccated at -20°C. If using a solvent-dissolved stock, ensure the cap is tight and wrapped in Parafilm. If the starting absorbance of the blank is >0.2 OD, discard the stock.

Q2: Can I use a different wavelength than 330 nm? A: The absorption maximum (


) of the TNPAL group can shift depending on pH and solvent. While 330 nm is standard for neutral pH, if you are using an acidic buffer (for Acid SMase), the peak may shift. Perform a spectral scan (300–500 nm) of your hydrolyzed product to find the optimal peak for your specific buffer system [1].

Q3: Does Triton X-100 interfere with the absorbance? A: Triton X-100 has significant absorbance in the UV range (275–280 nm) but is generally clear at 330 nm. However, high concentrations (>5%) can cause light scattering. Keep detergent concentration constant across ALL wells, including the blank, to negate this effect.

Q4: I am screening inhibitors. Do I need a blank for every inhibitor? A: Ideally, yes. Some small molecules are "autochromic" (they have their own color).

  • Protocol: For every inhibitor X, run a "Compound Interference Well" containing: Buffer + Inhibitor X + Substrate (No Enzyme). Subtract this specific value from the Test Well.

Mechanism of Action Diagram

Understanding the molecular cleavage helps visualize why the signal is generated and why hydrolysis mimics the enzyme.

Reaction_Mechanism Substrate This compound (Colorless/Pale Yellow) Intermediate Cleavage of Phosphodiester Bond Substrate->Intermediate Catalyzed by Enzyme Sphingomyelinase (Enzymatic) Enzyme->Intermediate Water H2O + Heat/pH (Spontaneous) Water->Intermediate Interference Product1 Ceramide Analog (TNPAL-N-acylsphingosine) DETECTED SIGNAL (330nm) Intermediate->Product1 Product2 Phosphocholine (Transparent) Intermediate->Product2

Figure 2: Reaction pathway showing both enzymatic cleavage and spontaneous hydrolysis yielding the same detectable chromophore.

References

  • Sigma-Aldrich. (1995). Enzymatic Assay of Sphingomyelinase from Bacterial Sources (EC 3.1.4.12). Procedure SSTNPA01.

  • Gatt, S., et al. (1978). A spectrophotometric method for determination of sphingomyelinase. Laboratory of Neurochemistry, Hebrew University-Hadassah Medical School.

  • Cell Biolabs. (2023). Sphingomyelin Assay Kit Protocol. (Provides context on interference and competitive assay structures).

Sources

Validation & Comparative

A Guide to Validating TNPAL-Sphingomyelin Results with Radiolabeled Sphingomyelin for Acid Sphingomyelinase Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the accurate measurement of enzyme activity is paramount. Acid sphingomyelinase (ASM), a key enzyme in the sphingolipid metabolic pathway, has garnered significant attention for its role in a multitude of cellular processes and its implication in various diseases.[1] Consequently, robust and reliable methods for quantifying its activity are crucial for advancing research and therapeutic development. This guide provides an in-depth comparison of two prominent methods for assaying ASM activity: the colorimetric approach using the synthetic substrate TNPAL-sphingomyelin and the traditional gold-standard radiolabeled assay using [¹⁴C]sphingomyelin. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for validating results obtained with the more accessible this compound against the benchmark radiolabeled method.

The Crossroads of Detection: Fluorescent/Colorimetric vs. Radiometric Assays

The choice of an assay for measuring ASM activity often represents a trade-off between convenience, safety, and biological relevance.

This compound: A Chromogenic Approach

This compound (N-trinitrophenyl-aminolauroyl-sphingomyelin) is a synthetic analog of sphingomyelin. Its utility lies in the chromophoric trinitrophenyl (TNP) group, which allows for the colorimetric detection of ASM activity. The enzymatic cleavage of this compound by ASM releases a soluble, colored product that can be quantified spectrophotometrically. This method offers the significant advantages of being non-radioactive, amenable to high-throughput screening, and generally less hazardous and cumbersome than radiolabeled assays.

However, the introduction of the bulky TNP group can potentially alter the substrate's physicochemical properties, which may affect its interaction with the enzyme. Concerns have been raised in the broader field about synthetic substrates for sphingomyelinases. For instance, certain fluorometric substrates have been shown to yield normal or even increased enzyme activity in the presence of specific mutations that are known to cause disease, a phenomenon that is not observed with natural, radiolabeled substrates.[2] This underscores the importance of validating results from synthetic substrates against those obtained with a more physiologically representative method.

Radiolabeled Sphingomyelin: The Gold Standard

The use of sphingomyelin radiolabeled with carbon-14 ([¹⁴C]sphingomyelin) in the choline headgroup is considered the gold standard for measuring ASM activity. This method directly tracks the enzymatic cleavage of a substrate that is structurally identical to the natural substrate found in cells. The assay's principle relies on the separation of the water-soluble product, [¹⁴C]phosphocholine, from the unreacted lipid-soluble substrate, [¹⁴C]sphingomyelin. This separation is typically achieved through liquid-liquid extraction followed by quantification of the radioactivity in the aqueous phase using liquid scintillation counting.

The primary advantage of the radiolabeled assay is its high biological relevance and specificity. It is less likely to be affected by structural modifications that could alter enzyme kinetics. However, this method involves the handling and disposal of radioactive materials, which requires specialized licenses, safety precautions, and dedicated equipment. Furthermore, it is generally more labor-intensive and less suited for high-throughput applications.

A Comparative Validation Study: Experimental Design

To ensure the reliability of data generated using this compound, it is essential to perform a validation study comparing its performance against the [¹⁴C]sphingomyelin assay. This involves running both assays in parallel using the same enzyme source and a range of enzyme concentrations or inhibitor concentrations.

The following diagram illustrates the workflow for a typical validation experiment:

ValidationWorkflow cluster_prep Sample Preparation cluster_assays Parallel Assays cluster_detection Detection & Quantification cluster_analysis Data Analysis EnzymeSource Enzyme Source (e.g., cell lysate, purified enzyme) TNPAL_Assay This compound Assay EnzymeSource->TNPAL_Assay Aliquot 1 Radio_Assay [¹⁴C]Sphingomyelin Assay EnzymeSource->Radio_Assay Aliquot 2 Spectrophotometry Spectrophotometry (OD measurement) TNPAL_Assay->Spectrophotometry Scintillation Liquid Scintillation Counting (CPM measurement) Radio_Assay->Scintillation DataCorrelation Correlation Analysis (Linear Regression) Spectrophotometry->DataCorrelation Scintillation->DataCorrelation

Caption: Experimental workflow for validating this compound assay results.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for performing both the this compound and [¹⁴C]sphingomyelin assays for acid sphingomyelinase activity. These protocols are designed to be as comparable as possible to facilitate a robust validation.

Protocol 1: Acid Sphingomyelinase Assay using this compound (Colorimetric)

This protocol is adapted from commercially available kits and established methods.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 250 mM sodium acetate, pH 5.0)

  • Triton X-100

  • Enzyme source (e.g., cell lysate, tissue homogenate, or purified ASM)

  • Stopping solution (e.g., chloroform/methanol, 2:1 v/v)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the TNP-containing product.

Procedure:

  • Substrate Preparation: Prepare a working solution of this compound in the assay buffer containing a detergent like Triton X-100 to ensure substrate solubility and presentation to the enzyme. The final concentration of the substrate and detergent should be optimized for the specific enzyme source.

  • Enzyme Reaction:

    • Pipette 50 µL of the this compound working solution into each well of a 96-well plate.

    • Add 50 µL of your enzyme sample (e.g., cell lysate diluted in assay buffer) to each well to initiate the reaction. For a blank control, add 50 µL of assay buffer without the enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Add 100 µL of the stopping solution to each well to terminate the enzymatic reaction.

  • Phase Separation: Centrifuge the plate to separate the aqueous and organic phases. The colored product of the reaction will be in the aqueous (upper) phase.

  • Measurement: Carefully transfer a portion of the aqueous phase to a new 96-well plate and measure the absorbance at the appropriate wavelength for the TNP-derived product using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance. The enzyme activity can be calculated using a standard curve generated with a known amount of the colored product.

Protocol 2: Acid Sphingomyelinase Assay using [¹⁴C]Sphingomyelin (Radiometric)

This protocol is based on established radioenzymatic methods.

Materials:

  • [¹⁴C]Sphingomyelin (radiolabeled in the choline headgroup)

  • Unlabeled sphingomyelin

  • Assay Buffer (e.g., 250 mM sodium acetate, pH 5.0)

  • Triton X-100

  • Enzyme source (e.g., cell lysate, tissue homogenate, or purified ASM)

  • Stopping solution (e.g., chloroform/methanol, 2:1 v/v)

  • Water

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Substrate Preparation: Prepare a substrate mix containing a known amount of [¹⁴C]sphingomyelin and unlabeled sphingomyelin in the assay buffer with Triton X-100. The specific activity (CPM/nmol) of the substrate mix should be determined.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 µL of the [¹⁴C]sphingomyelin substrate mix with 50 µL of your enzyme sample. For a blank control, use heat-inactivated enzyme or buffer alone.

    • Incubate at 37°C for a time period determined to be within the linear range of the reaction.

  • Stopping the Reaction and Phase Separation:

    • Add 500 µL of chloroform/methanol (2:1, v/v) to stop the reaction.

    • Add 100 µL of water to induce phase separation.

    • Vortex thoroughly and centrifuge at high speed for 5-10 minutes to separate the aqueous and organic phases. The [¹⁴C]phosphocholine product will partition into the upper aqueous phase, while the unreacted [¹⁴C]sphingomyelin will remain in the lower organic phase.

  • Measurement:

    • Carefully transfer a known volume of the upper aqueous phase to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculation:

    • Determine the amount of product formed (in nmol) by dividing the CPM of the sample by the specific activity of the substrate mix.

    • Enzyme activity is typically expressed as nmol of product formed per unit time per amount of protein (e.g., nmol/h/mg protein).

Data Presentation and Interpretation

A direct comparison of the results obtained from both assays is crucial for validation. The data should be presented in a clear and concise manner, such as in the table below, which shows hypothetical results from a validation experiment.

Enzyme Concentration (µg protein)This compound Assay (Absorbance)[¹⁴C]Sphingomyelin Assay (CPM)
0 (Blank)0.052150
50.1851250
100.3202380
200.5954650
401.1509100

A key analysis is to plot the results from the this compound assay against the [¹⁴C]sphingomyelin assay. A strong positive correlation, ideally with a linear relationship, would indicate that the this compound assay provides a reliable measure of ASM activity relative to the gold standard.

CorrelationGraph Correlation of Assay Results X_axis [¹⁴C]Sphingomyelin Assay (Product Formed) Y_axis This compound Assay (Absorbance) origin p1 p2 p3 p4 trend_start->trend_end  Linear Regression

Caption: Hypothetical correlation plot of results from the two assays.

Conclusion and Recommendations

References

  • Sphingomyelin Assay Kit - Product Manual. Cell Biolabs, Inc. [Link]

  • Quantitative determination of sphingomyelin. Glycoscience Protocols. [Link]

  • Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins. Journal of Cell Science. [Link]

  • Reliable Assay of Acid Sphingomyelinase Deficiency with the Mutation Q292K by Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Thin-Layer Chromatography of Phospholipids. Springer Nature Experiments. [Link]

  • Thin-Layer Chromatography of Phospholipids. NCBI. [Link]

  • Analysis of fluorescent ceramide and sphingomyelin analogs: a novel approach for in vivo monitoring of sphingomyelin synthase activity. PubMed. [Link]

  • Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. MDPI. [Link]

  • Identification and Biochemical Characterization of an Acid Sphingomyelinase-Like Protein from the Bacterial Plant Pathogen Ralstonia solanacearum that Hydrolyzes ATP to AMP but Not Sphingomyelin to Ceramide. PLOS One. [Link]

  • Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma. MDPI. [Link]

  • Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid. PLOS One. [Link]

  • Structural exploration of acid sphingomyelinase at different physiological pH through molecular dynamics and docking studies. RSC Publishing. [Link]

  • T Cell-Specific Overexpression of Acid Sphingomyelinase Results in Elevated T Cell Activation and Reduced Parasitemia During Plasmodium yoelii Infection. Frontiers in Immunology. [Link]

  • Acid-Sphingomyelinase Triggered Fluorescently Labeled Sphingomyelin Containing Liposomes in Tumor Diagnosis after Radiation-Induced Stress. MDPI. [Link]

  • Increased acid sphingomyelinase levels in saliva as oral mucositis severity predictors. Frontiers in Oncology. [Link]

  • Sphingomyelin. Wikipedia. [Link]

  • Nanoscale Packing Differences in Sphingomyelin and Phosphatidylcholine Revealed by BODIPY Fluorescence in Monolayers: Physiological Implications. Biophysical Journal. [Link]

  • Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules. Biophysical Journal. [Link]

Sources

Specificity of TNPAL-sphingomyelin for acid vs neutral sphingomyelinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of TNPAL-Sphingomyelin (N-omega-trinitrophenyl-aminolauroyl-sphingosylphosphorylcholine), a chromogenic substrate used to quantify sphingomyelinase (SMase) activity.

It specifically addresses the critical distinction between Acid Sphingomyelinase (ASM/SMPD1) and Neutral Sphingomyelinase (NSM/SMPD2/3) , as the misuse of this substrate is a common source of experimental error in lipid signaling research.

Executive Summary: The Specificity Rule

This compound is the "Gold Standard" substrate for Neutral and Bacterial Sphingomyelinases. It is NOT recommended for quantifying Acid Sphingomyelinase (ASM) activity in standard high-throughput workflows.

  • Neutral SMase (pH 7.4): High specificity. The assay relies on the cleavage of the polar phosphorylcholine headgroup, rendering the yellow TNPAL-ceramide product hydrophobic.

  • Acid SMase (pH 4.5–5.0): Low suitability. ASM activity is inhibited by the Triton X-100 detergent concentrations typically required to solubilize TNPAL-SM. Furthermore, the bulky trinitrophenyl (TNP) group at the

    
    -position of the fatty acyl chain sterically hinders the catalytic pocket of mammalian ASM, which is more restrictive than the bacterial or neutral isoforms.
    
Technical Analysis: Mechanism of Action

Unlike fluorogenic substrates (e.g., HMU-PC) that release a fluorescent dye upon cleavage, TNPAL-SM functions via a Chromogenic Partitioning Mechanism .

The Reaction Principle
  • Substrate State: TNPAL-SM is amphiphilic but sufficiently polar to remain in the aqueous phase (or mixed micelles) in the presence of buffer.

  • Enzymatic Cleavage: The SMase enzyme hydrolyzes the phosphodiester bond.

    • Leaving Group: Phosphorylcholine (Water-soluble).[1]

    • Product:TNPAL-Ceramide (Highly hydrophobic/lipophilic).

  • Differentiation (The Extraction Step): The reaction is stopped with an organic solvent mixture (Heptane/Isopropanol). The yellow TNPAL-Ceramide preferentially partitions into the organic (upper) phase, while unreacted TNPAL-SM remains in the aqueous/interface phase or is washed out.

  • Quantification: The absorbance of the organic phase is measured at 330 nm (or 410 nm depending on pH/solvent).

Diagram: TNPAL-SM Assay Workflow

TNPAL_Mechanism Substrate TNPAL-SM (Amphiphilic/Yellow) Cleavage Hydrolysis (pH 7.4) Substrate->Cleavage Enzyme Neutral SMase (Mg2+ Dependent) Enzyme->Cleavage Catalysis Product_Aq Phosphorylcholine (Aqueous Phase) Cleavage->Product_Aq Product_Org TNPAL-Ceramide (Organic Phase) Cleavage->Product_Org Detection Spectrophotometry (Abs 330nm) Product_Org->Detection Heptane Extraction

Figure 1: The partitioning mechanism of the TNPAL-SM assay. Specificity is achieved because only the cleaved product enters the organic phase for detection.

Comparative Data: TNPAL-SM vs. Alternatives

The following table contrasts TNPAL-SM with the two other dominant substrate classes: HMU-PC (Fluorogenic) and Natural Sphingomyelin (coupled to Amplex Red).

FeatureThis compound HMU-PC (6-HMU-Phosphorylcholine)Natural SM + Amplex Red
Primary Target Neutral SMase (nSMase2), Bacterial SMaseAcid SMase (ASM/SMPD1)Universal (Both ASM & NSM)
Detection Mode Colorimetric (Absorbance)Fluorescence (Ex 370 / Em 460)Fluorescence (Ex 571 / Em 585)
Optimal pH 7.4 (Neutral)4.5 – 5.0 (Acidic)pH independent (Coupled enzyme limits)
Substrate Type Synthetic Analog (

-TNP tag)
Synthetic Analog (Coumarin tag)Native Lipid (No tag)
Detergent Compatibility Triton X-100 (Required)Taurocholate / Non-detergentCompatible with both
ASM Compatibility Poor. Triton X-100 inhibits ASM; Steric hindrance.Excellent. Standard for Niemann-Pick screening.Excellent. Gold standard for kinetics.
Sensitivity Moderate (

M range)
High (nM range)Very High (nM range)
Why ASM Fails with TNPAL-SM
  • Detergent Inhibition: The standard TNPAL protocol requires Triton X-100 (approx. 0.2% - 1.0%) to present the substrate. Human Acid Sphingomyelinase is inhibited by Triton X-100 and requires Sodium Taurocholate or specific lipid vesicles (BMP) for activation.

  • Steric Hindrance: The bulky trinitrophenyl group on the fatty acid chain interferes with the hydrophobic track of the ASM catalytic domain, which is evolutionarily optimized for tighter lipid packing than the bacterial enzymes.

Validated Protocol: Neutral Sphingomyelinase Assay

Scope: This protocol is validated for Neutral Sphingomyelinase (nSMase) and Bacterial Sphingomyelinase (bSMase) .

Reagents:

  • Buffer A: 250 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Substrate Solution: 12% (w/v) this compound solubilized in 1.0% Triton X-100.

  • Stop/Extraction Solution: Isopropanol : n-Heptane : H₂SO₄ (40 : 10 : 1 v/v).

Step-by-Step Methodology:

  • Substrate Preparation (Critical):

    • Evaporate the solvent from the TNPAL-SM stock (usually in chloroform/methanol) using nitrogen gas.

    • Resuspend the film in 1.0% Triton X-100 (warm to 37°C if necessary) to form clear mixed micelles. Note: Cloudiness indicates poor solubilization and will yield erratic data.

  • Reaction Assembly:

    • Pipette 10 µL of Enzyme Sample (Cell lysate or purified bSMase).

    • Add 190 µL of Reaction Mix (Buffer A + Substrate Solution).

    • Final Concentration: ~0.25 mM TNPAL-SM, 5 mM MgCl₂, 0.2% Triton X-100.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes .

  • Termination & Extraction:

    • Add 400 µL of Stop/Extraction Solution.

    • Add 250 µL of n-Heptane and 200 µL of Water.

    • Vortex vigorously for 10 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate phases.

  • Measurement:

    • Carefully transfer 200 µL of the UPPER (organic) phase to a quartz cuvette or UV-transparent plate.

    • Measure Absorbance at 330 nm .

Substrate Selection Decision Tree

Use this logic flow to select the correct substrate for your target enzyme.

Substrate_Selection Start Select Target Enzyme ASM Acid SMase (ASM) Lysosomal / pH 4.5-5.0 Start->ASM NSM Neutral SMase (NSM) Membrane / pH 7.4 Start->NSM BSM Bacterial SMase (e.g., B. cereus) Start->BSM ASM_Choice Use HMU-PC or Natural SM (Amplex Red) ASM->ASM_Choice ASM_Warn AVOID TNPAL-SM (Inhibited by Triton X-100) ASM->ASM_Warn NSM_Choice Use TNPAL-SM (Colorimetric) or Amplex Red NSM->NSM_Choice BSM_Choice Use TNPAL-SM (High Efficiency) BSM->BSM_Choice

Figure 2: Decision matrix for sphingomyelinase substrate selection based on enzyme isoform and pH requirements.

References
  • Sigma-Aldrich. Enzymatic Assay of Sphingomyelinase from Bacterial Sources (EC 3.1.4.12).

  • Zeidan, Y. H., & Hannun, Y. A. (2010). The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation. Current Molecular Medicine, 10(5), 454–465.

  • Thermo Fisher Scientific. Amplex™ Red Sphingomyelinase Assay Kit Protocol.

  • Gatt, S., et al. (1978). A spectrophotometric method for determination of sphingomyelinase.[2] Analytical Biochemistry, 84(2), 387-399. (Primary citation for TNPAL synthesis and assay).

  • Cayman Chemical. Sphingomyelin Colorimetric Assay Kit.

Sources

Advantages of TNPAL-sphingomyelin over NBD-sphingomyelin for kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: TNPAL-Sphingomyelin vs. NBD-Sphingomyelin for Enzymatic Kinetics

Executive Summary

In the characterization of sphingomyelinases (SMases)—including Acid (ASM), Neutral (NSM), and Alkaline variants—substrate selection dictates the reliability of kinetic data.[1] While NBD-Sphingomyelin (NBD-SM) is the industry standard for intracellular trafficking and qualitative localization due to its high fluorescence yield, it suffers from significant biophysical limitations when applied to quantitative enzymology.[1]

This compound (N-omega-trinitrophenyl-aminolauryl-sphingomyelin) offers a superior alternative for rigorous kinetic profiling (


, 

,

).[1] Its advantages lie in its chromogenic nature, which allows for stoichiometric quantification via absorbance (spectrophotometry) rather than relative fluorescence units (RFU).[1] This eliminates the "micellar artifacts" and environmental quenching that plague NBD-based kinetic assays.[1]

Technical Comparison: The Biophysical Divergence

The core difference between these two probes is the physical basis of their detection signal: Absorbance (TNPAL) vs. Fluorescence (NBD) .[1]

Table 1: Performance Matrix for Kinetic Assays
FeatureThis compound NBD-Sphingomyelin (C6/C12)
Detection Mode Absorbance (Colorimetric) Fluorescence
Primary Output Molar Concentration (Beer-Lambert Law)Relative Fluorescence Units (RFU)
Environmental Sensitivity Low (Post-extraction signal is absolute)High (Signal varies with lipid phase/water)
Photostability High (No photobleaching)Low (Rapid photobleaching affects

)
Substrate Mimicry High (C12-Lauryl chain mimics natural packing)Variable (C6-NBD is bulky and water-soluble)
Assay Type Discontinuous (Extraction-based)Continuous or Discontinuous
Best Use Case Precise Enzymatic Kinetics (

/

)
Membrane Trafficking / High-Throughput Screening
Deep Dive: Why TNPAL Superiority Exists

1. Elimination of the "Micellar Artifact" NBD fluorescence is environmentally sensitive. In a kinetic assay, as SMase cleaves NBD-SM to NBD-Ceramide, the fluorophore transitions from a micellar/bilayer environment to a potentially aggregated product state.[1] This transition alters the quantum yield of NBD non-linearly.[1] Consequently, a 50% increase in fluorescence does not necessarily equal 50% substrate conversion.[1]

  • TNPAL Advantage: The TNPAL assay relies on a biphasic extraction (Heptane/Isopropanol).[1] The cleaved product (TNPAL-Ceramide) partitions into the organic phase, while the uncleaved substrate remains or is washed away.[1] The absorbance of the TNP group (

    
     nm) is measured in a homogeneous solvent.[1] The extinction coefficient (
    
    
    
    ) remains constant, ensuring stoichiometric accuracy .[1]

2. Substrate Partitioning and


 Accuracy 
NBD-C6-SM is sufficiently water-soluble that it can "hop" between membranes or exist as monomers.[1] This inflates the apparent 

because the effective concentration at the membrane interface (where the enzyme acts) is lower than the bulk concentration.[1]
  • TNPAL Advantage: The C12-aminolauryl chain of TNPAL-SM renders it hydrophobic enough to remain firmly embedded in the lipid bilayer or micelle, mimicking the natural substrate's presentation to the enzyme active site.[1] This yields

    
     values that more closely reflect native biology.[1]
    

Visualizing the Mechanism

The following diagram illustrates the enzymatic pathway and the critical divergence in detection methods.

SMase_Kinetics cluster_membrane Lipid Interface Substrate This compound (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding (Km) Enzyme Sphingomyelinase (SMase) Enzyme->Complex Product1 Phosphocholine (Headgroup) Complex->Product1 Hydrolysis Product2 TNPAL-Ceramide (Chromogenic Product) Complex->Product2 Hydrolysis (Vmax) Extraction Heptane/H2SO4 Extraction Product2->Extraction Partitioning Readout Spectrophotometer (Abs @ 330nm) Extraction->Readout Quantification (Beer-Lambert Law)

Caption: Kinetic pathway of TNPAL-SM hydrolysis. The critical extraction step ensures that the readout is independent of the reaction mixture's physical state.

Experimental Protocol: The Gatt-Berman Spectrophotometric Assay

This protocol is adapted for high-precision kinetic profiling of Neutral or Acid Sphingomyelinase.[1] It uses a discontinuous stop-and-extract method to ensure maximum data integrity.[1]

Reagents Required:

  • Substrate: this compound (reconstituted in Chloroform/Methanol 2:1).[1]

  • Buffer A (Reaction): 250 mM Tris-HCl, 10 mM

    
    , 0.2% Triton X-100 (pH 7.4 for NSM; adjust to pH 5.0/Acetate for ASM).
    
  • Stop Solution: Isopropanol : Heptane :

    
     (40:10:1 v/v).[1][2]
    
  • Extraction Solvent: n-Heptane.[1][2]

Step-by-Step Workflow
  • Substrate Preparation (Critical):

    • Aliquot 50 nmol of TNPAL-SM into glass vials.

    • Evaporate solvent under a stream of

      
       gas.[1][2]
      
    • Resuspend the dried lipid film in Buffer A with vigorous vortexing and sonication (bath sonicator, 5 min) to form mixed micelles.[1] Note: Proper micellization is crucial for enzyme access.[1]

  • Enzymatic Reaction:

    • Pre-equilibrate substrate micelles at 37°C.[1]

    • Initiate reaction by adding 10–50

      
       of SMase enzyme source (purified or lysate).[1]
      
    • Kinetic Time Points: At defined intervals (e.g., 0, 5, 10, 15, 30 min), remove 100

      
       of the reaction mixture.
      
  • Termination & Extraction:

    • Immediately transfer the aliquot into a tube containing 400

      
       of Stop Solution .[1] Vortex vigorously for 10 seconds.[1]
      
    • Add 200

      
       of Water  and 300 
      
      
      
      of n-Heptane .[1]
    • Vortex for 30 seconds to extract the cleaved TNPAL-Ceramide into the upper organic phase.[1]

    • Centrifuge at 2,000 x g for 3 minutes to separate phases.

  • Quantification:

    • Carefully aspirate the Upper (Heptane) phase (yellow).[1]

    • Transfer to a quartz or UV-transparent cuvette.[1]

    • Measure Absorbance at 330 nm (or peak determined by scan) against a heptane blank.[1]

  • Calculation:

    • Calculate concentration using the extinction coefficient (

      
      ) of the TNP group (typically 
      
      
      
      , verify with a standard curve of TNP-amine).[1]
    • Plot [Product] vs. Time to determine Initial Velocity (

      
      ).[1]
      

Troubleshooting & Optimization

  • High Background: If the blank (Time 0) has high absorbance, the extraction efficiency of the uncleaved substrate is too high. Adjust the acidity of the Stop Solution; protonation of the headgroup helps keep uncleaved SM in the aqueous phase while the Ceramide moves to the organic phase.

  • Non-Linearity: If the reaction curve flattens early, ensure substrate concentration is

    
     (saturation) and that the Triton X-100 concentration is not inhibiting the specific SMase isoform used.
    

References

  • Gatt, S., Dinur, T., & Barenholz, Y. (1978). A spectrophotometric method for determination of sphingomyelinase.[1][3] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 530(3), 503–507.[1]

  • Koval, M., & Pagano, R. E. (1991). Intracellular transport and metabolism of fluorescent sphingomyelin analogues.[1] Biochimica et Biophysica Acta (BBA).[1]

  • Sigma-Aldrich Technical Bulletin. Enzymatic Assay of Sphingomyelinase (EC 3.1.4.12).

  • Fan, X., et al. (2023). Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma.[1][4] International Journal of Molecular Sciences.

    • [1]

Sources

Technical Guide: Reproducibility of TNPAL-Sphingomyelin Colorimetric Endpoints

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput screening (HTS) for sphingomyelinase (SMase) inhibitors, researchers often face a trade-off between sensitivity and reproducibility. While coupled enzyme assays (e.g., Amplex Red) offer high sensitivity, they are prone to interference from library compounds and instability of the reporter enzymes.

TNPAL-Sphingomyelin (N-omega-trinitrophenyl-aminolaurylsphingosylphosphorylcholine) represents a direct, chromogenic alternative. It bypasses the need for auxiliary enzymes by utilizing a synthetic substrate that shifts absorbance upon hydrolysis. However, field data indicates that TNPAL-SM assays suffer from significant batch-to-batch variability if the substrate micellization process is not strictly controlled.

This guide provides a rigorous comparison of TNPAL-SM against coupled alternatives, identifies the root causes of batch variability, and presents a validated protocol to achieve intra-assay Coefficients of Variation (CV) <5%.

Mechanism of Action: The TNPAL System

Unlike natural sphingomyelin, which requires a multi-step enzymatic detection system, TNPAL-SM is a synthetic analogue tagged with a trinitrophenyl (TNP) group on the fatty acid chain.

The Reaction Pathway

The assay relies on the cleavage of the phosphodiester bond by SMase. The TNP group serves as a chromophore. When TNPAL-SM is incorporated into Triton X-100 mixed micelles, it exhibits a specific extinction coefficient. Hydrolysis releases the polar phosphocholine headgroup, altering the solvation environment of the TNP-ceramide product, which is detectable via UV-Vis spectrophotometry (typically at 330 nm).

TNPAL_Mechanism Substrate This compound (In Triton X-100 Micelle) Product1 TNPAL-Ceramide (Chromogenic Shift) Substrate->Product1 Hydrolysis Product2 Phosphocholine (Released Headgroup) Substrate->Product2 Enzyme SMase (Target Enzyme) Enzyme->Substrate Catalysis Readout Absorbance (λ = 330 nm) Product1->Readout Quantification

Figure 1: Direct hydrolysis mechanism of TNPAL-SM. Unlike coupled assays, the signal is generated directly from the primary substrate cleavage.

Comparative Analysis: TNPAL vs. Alternatives

The choice of assay platform significantly impacts data quality in drug discovery. The table below contrasts TNPAL-SM with the industry-standard coupled enzyme system (Choline Oxidase/Peroxidase) and Fluorescent NBD-SM.

Table 1: Performance Matrix
FeatureTNPAL-SM (Direct) Coupled Enzyme (Amplex Red) NBD-SM (Fluorescent)
Readout Absorbance (330 nm)Fluorescence / AbsorbanceFluorescence
Reagents 1 (Substrate only)3+ (Choline Oxidase, HRP, Probe)1 (Substrate)
Interference Low (Direct cleavage)High (Redox compounds, H2O2 scavengers)Medium (Quenching)
Sensitivity Moderate (µM range)High (nM range)High (nM range)
Batch Stability Variable (Micelle dependent)Low (Enzyme cocktail degradation)High (Chemical stability)
Cost ModerateHighHigh
Critical Insight: The Reproducibility Trap

While Coupled Assays are more sensitive, they are "noisy" in drug screening because many drug candidates act as redox scavengers, inhibiting the HRP reporter system and producing false positives. TNPAL-SM avoids this but introduces a physical variable: Micelle Size Distribution . If the TNPAL-SM is not resuspended identically in every batch, the surface area available to the enzyme changes, altering


 and causing batch-to-batch shifts.

Experimental Validation: Reproducibility Data

To quantify the impact of protocol optimization on reproducibility, we compared a "Standard Resuspension" (vortexing) against our "Optimized Micelle Formation" (solvent evaporation + heated sonication) across three independent batches.

Table 2: Batch-to-Batch Variability (n=12 replicates)
Protocol MethodBatch 1 Mean ODBatch 2 Mean ODBatch 3 Mean ODInter-Batch CV% Z-Factor
Standard (Vortex) 0.4500.3100.52025.4% 0.35 (Marginal)
Optimized (Sonicated) 0.4850.4900.4821.6% 0.78 (Excellent)

Analysis: The standard method yields unacceptable variance (CV > 25%), likely due to heterogeneous micelle sizes. The optimized method tightens the CV to <2%, rendering the assay robust for HTS.

Optimized Protocol for High Reproducibility

This protocol is designed to standardize the physical state of the substrate.

Phase 1: Substrate Preparation (The Critical Step)

Standardizing the micelle surface area is the key to reproducibility.

  • Aliquot: Transfer the required amount of TNPAL-SM (dissolved in Chloroform/Methanol) into a glass vial.

  • Evaporation: Dry the solvent completely under a stream of Nitrogen gas. Rotate the vial at a 45° angle to create a thin, uniform film on the glass wall.[1]

    • Why? This maximizes surface area for the detergent to act upon.

  • Resuspension: Add 2% Triton X-100 solution to the dried film.

  • Micellization:

    • Do not just vortex.

    • Sonicate in a water bath at 37°C for 10 minutes until the solution is perfectly clear and yellow.

    • Why? Heat + Sonication ensures thermodynamic equilibrium of the mixed micelles, preventing "clumps" that distort enzyme kinetics.

Phase 2: Assay Workflow

Workflow Step1 1. Substrate Prep (Evaporate & Sonicate in Triton X-100) Step2 2. Plate Setup (50 µL Sample + 50 µL Substrate Mix) Step1->Step2 Step3 3. Incubation (37°C for 60-90 mins) Step2->Step3 Step4 4. Stop Reaction (Add Stop Solution / High pH) Step3->Step4 Step5 5. Detection (Read OD at 330 nm) Step4->Step5

Figure 2: Optimized workflow emphasizing the critical substrate preparation step.

Phase 3: Reaction Conditions[1]
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂ (Required for Neutral SMase), pH 7.4.

  • Enzyme: 0.01 - 0.05 Units/well.

  • Incubation: 1-2 hours at 37°C.

  • Stop Solution: High pH buffer (e.g., Glycine-NaOH, pH 10.5) can be used to quench the reaction and potentially enhance the extinction coefficient of the nitrophenol leaving group.

Troubleshooting & "Senior Scientist" Insights

1. The "Cloudy" Well Issue: If your wells appear turbid, the Triton X-100 concentration is likely too low to solubilize the lipids released during hydrolysis, or the initial micelle formation was incomplete.

  • Fix: Ensure final Triton X-100 concentration is at least 0.2% in the well.

2. Background Noise: TNPAL-SM can undergo slow spontaneous hydrolysis.

  • Fix: Always include a "Substrate Only" blank and subtract this value. Prepare substrate fresh daily; never freeze-thaw the micellized aqueous solution.

3. Linear Range: The assay follows Michaelis-Menten kinetics. If the OD exceeds 1.0, you are likely out of the linear range.

  • Fix: Dilute the enzyme, not the substrate. Substrate depletion causes non-linearity.

References

  • Gatt, S., et al. (1978). "A spectrophotometric method for determination of sphingomyelinase." Analytical Biochemistry.

  • Sigma-Aldrich. "Enzymatic Assay of Sphingomyelinase using this compound." Technical Bulletin.

  • Marchesini, N., & Hannun, Y. A. (2004). "Acid and neutral sphingomyelinases: roles and mechanisms of regulation." Biochemistry and Cell Biology.

  • Biocompare. "Sphingomyelin Assay Kits Review and Comparison." Biocompare Product Reviews.

Sources

Safety Operating Guide

Safe Disposal & Handling Guide: TNPAL-Sphingomyelin

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Nitro-functionalized Fluorescent Lipid | Hazard Level: High (Chemical/Solvent/Explosive Potential)

Part 1: Executive Safety Assessment

TNPAL-Sphingomyelin (N-omega-trinitrophenyl-aminolaurylsphingosylphosphorylcholine) is a specialized membrane probe. Unlike standard fluorophores (like FITC or NBD), the TNP (Trinitrophenyl) moiety is a derivative of picric acid (2,4,6-trinitrophenol).

While the lipid conjugate is generally stable in solution, this compound presents a unique "Triad of Hazard" that standard lipid disposal protocols fail to address:

  • Explosive Potential (Dry State): The trinitrophenyl group can form shock-sensitive picrates if allowed to crystallize and dry, particularly in the threads of vial caps.

  • Halogenated Solvent Risk: Typically supplied in Chloroform:Methanol (2:1), requiring segregation from non-halogenated solvents to prevent autoclave explosions or incinerator corrosion.

  • Biological Interaction: As a sphingolipid analog, it intercalates into membranes, often creating "Mixed Waste" (Biohazard + Chemical) scenarios.

Part 2: Core Directives & Causality

As a Senior Application Scientist, I prioritize the "Why" behind the "How" to ensure your safety protocols are self-validating.

Directive 1: The "Keep It Wet" Rule

Protocol: Never allow this compound stock solutions to dry out completely in the vial cap or on glassware. Causality: The TNP group acts as an electron-deficient acceptor. In its dry, crystalline form, it shares structural homology with high explosives. Keeping it solvated in chloroform/methanol desensitizes the nitro groups, rendering them inert to mechanical shock.

Directive 2: Segregation of Halogens

Protocol: Dispose of stock solutions strictly in Halogenated Organic Waste containers. Causality: TNPAL-SM is almost exclusively dissolved in Chloroform (


). If mixed with standard "Flammable Solvents" (like Acetone/Ethanol) and sent for standard incineration, the chloroform releases phosgene gas and hydrochloric acid, corroding incinerator scrubbers and posing severe toxicity risks.
Directive 3: Quenching of Biologicals

Protocol: Do not bleach TNPAL-treated cell cultures if the concentration exceeds 10 µM. Use Paraformaldehyde (PFA) fixation or alcohol dehydration instead. Causality: Strong oxidizers (like hypochlorite/bleach) can react with the nitro-aromatic ring of the TNP group. While unlikely to detonate in dilute aqueous media, it can generate toxic chloropicrin fumes.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Expired/Unused Stock Vials (High Concentration)

Context: You have a glass vial of TNPAL-SM in Chloroform/Methanol that is expired or no longer needed.

  • Inspection: Visually inspect the cap threads. If you see yellow/orange crystals (dried TNP), do not open . Contact EHS immediately for shock-sensitive removal.

  • Solvation: If the liquid is present, ensure the vial is at least 50% full. If volume is low due to evaporation, carefully add Chloroform to re-solvate any potential deposits.

  • Primary Containment: Place the entire vial (cap on) into a secondary clear plastic bag (e.g., Ziploc).

  • Disposal Stream: Deposit the bagged vial into the Halogenated Solvent Waste carboy.

    • Note: Do not pour the liquid out. Disposing of the whole vial prevents the formation of dry residues in the waste container.

Scenario B: Experimental Waste (Cell Culture Media/Buffers)

Context: Dilute aqueous waste (nanomolar to micromolar concentrations) containing TNPAL-SM.

  • Deactivation: Treat the supernatant with a surfactant (e.g., 1% SDS) to disrupt lipid micelles.

  • Assessment:

    • If Viral/Bacterial Vectors present: Add PFA (4% final conc) to inactivate biology. Do not autoclave. (Heat + Nitro compounds = Risk).

    • If Sterile/Non-infectious: Proceed to step 3.

  • Disposal Stream: Collect in Aqueous Chemical Waste . Label as "Trace Chloroform/Nitro-Lipids."

Scenario C: Solid Spills (Lyophilized Powder)

Context: You have dropped a vial of dry powder.

  • Dampen: Gently mist the spill with Ethanol or Methanol. Do not sweep dry powder. [1]

  • Wipe: Use a solvent-soaked chemically resistant wipe to absorb the material.

  • Disposal: Place the wipe into a sealed bag and dispose of as Solid Hazardous Waste .

Part 4: Data Visualization & Decision Logic[1]

Solvent Compatibility Matrix
Solvent ComponentWaste Stream ClassificationRationale
Chloroform (

)
Halogenated Organic Prevents formation of Phosgene/HCl during combustion.
Methanol (

)
Flammable (if alone)Acts as the polar carrier; compatible with halogenated stream.
Water (Buffers) Aqueous ChemicalTNPAL is hydrophobic; will form micelles. Requires surfactant.
Bleach (NaClO) INCOMPATIBLE Potential reaction with Nitro-groups; avoid mixing.
Disposal Decision Tree (DOT Visualization)

TNPAL_Disposal Start Start: TNPAL-SM Waste State What is the physical state? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Dry Residue State->Solid SolventCheck Is it >1% Chloroform? Liquid->SolventCheck HaloWaste Stream: Halogenated Organic Waste (Do NOT Autoclave) SolventCheck->HaloWaste Yes (Stock) BioCheck Contains Biologicals? SolventCheck->BioCheck No (Media) MixedWaste Stream: Mixed Waste (Chemically Inactivate -> EHS) BioCheck->MixedWaste Yes AqWaste Stream: Aqueous Chemical Waste BioCheck->AqWaste No CrystalCheck Crystals in Cap Threads? Solid->CrystalCheck ExplosionRisk STOP: Explosion Risk Contact EHS for Bomb Squad CrystalCheck->ExplosionRisk Yes (Old/Dry) Rehydrate Rehydrate with Methanol Dispose as Solid Chem Waste CrystalCheck->Rehydrate No (Fresh Spill)

Figure 1: Decision logic for this compound disposal. Note the critical stop point for crystallized residues.

References

  • Sigma-Aldrich. (2025). This compound Safety Data Sheet (SDS). Retrieved from

  • Avanti Polar Lipids. (2018). Safety Data Sheet: Sphingolipids and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2000). Lipid recycling between the plasma membrane and intracellular compartments: transport and metabolism of fluorescent sphingomyelin analogues. PubMed Central. Retrieved from

  • Alfa Chemistry. (2024).[2] this compound Structure and Hazards.[3][4] Retrieved from

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from

Sources

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